molecular formula C21H16F5N7O3 B609733 Olinciguat CAS No. 1628732-62-6

Olinciguat

Cat. No.: B609733
CAS No.: 1628732-62-6
M. Wt: 509.4 g/mol
InChI Key: YWQFJNWMWZMXRW-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olinciguat, also known as IW-1701, is a potent and orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC) . This compound enhances the nitric oxide (NO)-sGC-cyclic GMP (cGMP) signaling pathway, a central regulator of processes including vascular smooth muscle relaxation, inflammation, and fibrosis . By working synergistically with endogenous nitric oxide, this compound directly activates sGC to increase intracellular cGMP levels, making it a valuable tool for investigating diseases characterized by compromised NO signaling . In preclinical studies, this compound has demonstrated a diverse pharmacology, showing therapeutic potential across multiple research areas. It has been observed to induce vasodilation and inhibit vascular smooth muscle proliferation in vitro . Furthermore, it exhibits significant anti-inflammatory effects by attenuating endothelial cell activation and leukocyte-endothelial cell interactions . Research in rodent models has highlighted its cardioprotective and renoprotective properties, as well as its ability to lower circulating glucose, cholesterol, and triglycerides, suggesting utility in models of metabolic syndrome and diabetic nephropathy . Notably, studies in mouse models of sickle cell disease (SCD) have shown that this compound can attenuate inflammation, improve blood flow, reduce vaso-occlusion, and alleviate kidney injury . Please note: this compound was in clinical development for conditions like sickle cell disease and achalasia but its development for these indications has been discontinued . It remains a compound of significant interest for mechanistic research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQFJNWMWZMXRW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628732-62-6
Record name Olinciguat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628732626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olinciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLINCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5F4ZXD21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of the NO-sGC-cGMP Pathway in Olinciguat's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Olinciguat, a novel soluble guanylate cyclase (sGC) stimulator. It focuses on the pivotal role of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway in mediating the pharmacological effects of this compound. This document summarizes key preclinical data, details experimental methodologies, and provides visual representations of the core biological processes and experimental workflows.

The NO-sGC-cGMP Signaling Pathway: A Central Regulator

The NO-sGC-cGMP pathway is a fundamental signaling cascade involved in a diverse range of physiological processes, including smooth muscle relaxation, inhibition of inflammation, and prevention of fibrosis.[1][2] The pathway is initiated by the endogenous signaling molecule, nitric oxide (NO). Under physiological conditions, NO binds to the reduced (ferrous) heme iron of soluble guanylate cyclase (sGC), an intracellular enzyme. This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG) to elicit a variety of cellular responses.

Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders like pulmonary hypertension and heart failure, as well as conditions characterized by inflammation and fibrosis such as sickle cell disease.[4][5] In these disease states, reduced NO bioavailability or impaired sGC function can lead to diminished cGMP production and the manifestation of pathological symptoms.

This compound: A Stimulator of Soluble Guanylate Cyclase

This compound is a small molecule sGC stimulator that acts directly on the sGC enzyme to enhance the production of cGMP. Unlike sGC activators, which preferentially target oxidized or heme-free sGC, sGC stimulators like this compound require the presence of the reduced heme group on the enzyme. A key characteristic of sGC stimulators is their synergistic action with NO. This compound sensitizes sGC to ambient levels of NO, leading to a significant amplification of the cGMP signal. This mechanism of action allows for the restoration of signaling in conditions of NO deficiency without causing systemic, non-physiological activation of the pathway.

Preclinical studies have demonstrated that this compound effectively stimulates cGMP production, leading to a range of therapeutic effects. These include relaxation of vascular smooth muscle, inhibition of vascular smooth muscle proliferation, reduction of blood pressure, and anti-inflammatory effects.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle) NO_source Endogenous NO sGC_inactive sGC (Inactive) (Reduced Heme) NO_source->sGC_inactive Binds to Fe2+ Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response (e.g., Vasodilation, Anti-inflammation) Downstream_Effectors->Physiological_Response Leads to This compound This compound This compound->sGC_inactive Binds and Sensitizes to NO

Figure 1: The NO-sGC-cGMP signaling pathway and the mechanism of this compound.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its potency and pharmacological effects.

Table 1: In Vitro Potency of this compound
AssaySystemParameterValueReference
sGC StimulationHEK-293 cells (with 10 µM DETA NO donor)EC5073.8 nM (95% CI: 42.7 to 105 nM)
Vascular RelaxationHuman subcutaneous resistance arteries (pre-contracted with U46619)EC5024.3 nM (95% CI: 16 to 38 nM)
Table 2: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats
SexRouteParameterValueUnitReference
Femalei.v.Vss0.9L/kg
Malei.v.Vss1.1L/kg
Femalei.v.CL5.6ml/min/kg
Malei.v.CL11.3ml/min/kg
-p.o.Oral Bioavailability40%-

Vss: Steady-state volume of distribution; CL: Systemic clearance

Table 3: In Vivo Pharmacodynamic Effects of this compound
Animal ModelTreatmentEffectMagnitude of EffectReference
Normotensive Wistar RatsOral gavageReduction in Mean Arterial Pressure (MAP)Dose-dependent reduction
Spontaneously Hypertensive Rats (SHR)3 mg/kg and 10 mg/kg oral gavageReduction in Mean Arterial Pressure (MAP)Significantly lower than vehicle
Dahl Salt-Sensitive Hypertensive Heart Failure Rat Model-Cardioprotection-
ZSF1 Rat Model of Diabetic Nephropathy-RenoprotectionLower circulating glucose, cholesterol, and triglycerides
TNFα-induced Inflammation Mouse Model-Anti-inflammatoryLower levels of soluble adhesion molecules

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

Human Whole Cell sGC Activity Assay

Objective: To determine the potency of this compound in stimulating cGMP production in a cellular context.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells, which endogenously express sGC, are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound in the presence of a nitric oxide donor, such as DETA NONOate (10 µM), to mimic the synergistic action with NO. Control experiments are performed in the absence of the NO donor.

  • Cell Lysis: Following incubation, the cells are lysed using an ice-cold solution, typically 10% acetic acid, to halt enzymatic activity and release intracellular cGMP.

  • Centrifugation: The cell lysates are centrifuged to pellet cellular debris.

  • cGMP Quantification: The concentration of cGMP in the resulting supernatants is determined using a sensitive analytical method, such as reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Concentration-response data are analyzed using a four-parameter logistic fit to calculate the EC50 value, representing the concentration of this compound that elicits a half-maximal response.

Human Vascular Smooth Muscle Relaxation Assay

Objective: To assess the functional effect of this compound on vascular tone in human tissues.

Methodology:

  • Tissue Preparation: Small subcutaneous resistance arteries are obtained from human donors and prepared for in vitro analysis.

  • Pre-contraction: The arterial segments are pre-contracted with a thromboxane mimetic, such as U46619, to induce a stable level of vascular tone.

  • This compound Treatment: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the tissue bath.

  • Measurement of Relaxation: The relaxation of the arterial segments is measured and expressed as a percentage of the initial pre-contraction.

  • Data Analysis: The concentration-response data are used to calculate the EC50 for relaxation.

Experimental_Workflow_sGC_Activity cluster_workflow Experimental Workflow: sGC Activity Assay Start Start Cell_Culture 1. Culture HEK-293 Cells Start->Cell_Culture Treatment 2. Treat with this compound +/- NO Donor (DETA) Cell_Culture->Treatment Lysis 3. Lyse Cells (e.g., 10% Acetic Acid) Treatment->Lysis Centrifugation 4. Centrifuge Lysates Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection Quantification 6. Quantify cGMP (LC-MS/MS) Supernatant_Collection->Quantification Data_Analysis 7. Analyze Data (EC50 Calculation) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for determining sGC activity in a whole-cell assay.
Measurement of cGMP Levels in Tissues

Objective: To quantify the concentration of cGMP in solid tissues following treatment.

Methodology:

  • Tissue Collection and Processing: Tissues of interest are collected and immediately snap-frozen in liquid nitrogen to prevent cGMP degradation. The frozen tissues are then homogenized.

  • Protein Precipitation: Proteins in the homogenate are precipitated using an acid, such as trichloroacetic acid (TCA) or hydrochloric acid (HCl).

  • Extraction: The acid is removed from the sample, often through extraction with a solvent like water-saturated ether.

  • Quantification: The cGMP concentration in the processed sample is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays. These assays typically involve a cGMP-specific antibody and a labeled cGMP conjugate. The signal generated is inversely proportional to the amount of cGMP in the sample.

  • Data Normalization: The final cGMP concentration is normalized to the initial weight of the tissue, typically expressed as nanomoles of cGMP per gram of tissue.

Conclusion

This compound is a potent sGC stimulator that effectively enhances signaling through the NO-sGC-cGMP pathway. Its mechanism of action, characterized by a synergistic interaction with endogenous NO, allows for the targeted amplification of a crucial physiological signaling cascade. The preclinical data robustly support its ability to induce vasodilation, inhibit smooth muscle proliferation, and exert beneficial effects in models of cardiovascular and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other sGC modulators. This in-depth understanding is critical for the ongoing development of novel therapeutics targeting the NO-sGC-cGMP pathway for a variety of debilitating diseases.

References

Early-Stage Research on Olinciguat for Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olinciguat (IW-1701) is a novel, orally bioavailable soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is integral to various physiological processes, including the regulation of blood flow, inflammation, fibrosis, and metabolism. Dysregulation of this pathway is implicated in the pathophysiology of metabolic disorders. Early-stage preclinical research has demonstrated that this compound may offer therapeutic benefits for metabolic syndrome by improving key metabolic parameters. This technical guide provides an in-depth summary of the core preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's effects on metabolic disorders. While clinical development of this compound has focused on sickle cell disease[3][4], data from the related sGC stimulator, Praliciguat, in patients with diabetic kidney disease provides valuable insight into the potential clinical metabolic effects of this drug class.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's primary mechanism of action is the stimulation of soluble guanylate cyclase (sGC), the intracellular receptor for nitric oxide (NO). In metabolic disorders, endothelial dysfunction can lead to reduced NO bioavailability, impairing the sGC-cGMP pathway. This compound directly stimulates sGC, increasing the production of cyclic guanosine monophosphate (cGMP), a critical second messenger. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets in metabolically active tissues like the liver and adipose tissue, leading to beneficial effects on glucose and lipid metabolism.

Olinciguat_Metabolic_Pathway Figure 1: this compound's Mechanism of Action in Metabolic Regulation cluster_Vascular Vascular Endothelium cluster_Cell Hepatocyte / Adipocyte cluster_Targets Downstream Targets cluster_Effects Metabolic Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Metabolic_Enzymes Metabolic Enzymes (e.g., ACC, HSL) PKG->Metabolic_Enzymes Phosphorylates Gene_Expression Gene Expression (e.g., PPARγ) PKG->Gene_Expression Regulates Lipid_Metabolism Improved Lipid Metabolism (↓ Triglycerides, ↓ Cholesterol) Metabolic_Enzymes->Lipid_Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis (↓ Glucose) Gene_Expression->Glucose_Homeostasis ZSF1_Rat_Workflow Figure 2: Experimental Workflow for the this compound ZSF1 Rat Study Start Study Start Animals Male ZSF1 Rats (15 weeks old) - Lean Control (n=8) - Obese (n=32) Start->Animals Acclimation Acclimation Period Animals->Acclimation Grouping Randomization of Obese Rats (n=8/group) 1. Obese Control (Enalapril) 2. OLI 3 mg/kg/day + Enalapril 3. OLI 10 mg/kg/day + Enalapril 4. OLI 30 mg/kg/day + Enalapril Acclimation->Grouping Treatment 10-Week Dosing Period - this compound (OLI) via oral gavage, once daily - Enalapril (1 mg/kg/day) in drinking water Grouping->Treatment Monitoring Weekly Monitoring - Body Weight - Health Status Treatment->Monitoring Endpoint Week 10 Endpoint Collection - Terminal blood collection (cardiac puncture) - Plasma separation for biomarker analysis Treatment->Endpoint Analysis Biochemical Analysis - Glucose - Cholesterol - Triglycerides Endpoint->Analysis Stats Statistical Analysis - One-way ANOVA - Tukey's multiple comparisons test Analysis->Stats End Study End Stats->End

References

The Discovery and Chemical Profile of Olinciguat: A Soluble Guanylate Cyclase Stimulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olinciguat (formerly IW-1701) is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Developed by Ironwood Pharmaceuticals and subsequently by its spin-off, Cyclerion Therapeutics, this compound belongs to a pyrazole-pyrimidine heterocyclic structural class of compounds.[4] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of this compound. It includes a detailed summary of key preclinical and clinical findings, presented with structured data tables and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile. Although clinical development for sickle cell disease was halted due to insufficient efficacy, the preclinical data for this compound across a range of cardiovascular, metabolic, and inflammatory models highlight its potential therapeutic breadth and the continued interest in sGC stimulation as a therapeutic strategy.[5]

Discovery and Chemical Structure

This compound was discovered by Ironwood Pharmaceuticals as part of their research program focused on the development of novel sGC stimulators. The aim was to create orally bioavailable compounds that could modulate the NO-sGC-cGMP signaling pathway, which is implicated in a variety of diseases. This compound emerged from a series of 4-hydroxypyrimidine sGC stimulators derived from a 1,3,5-substituted pyrazole scaffold.

The chemical name of this compound is (R)-3,3,3-trifluoro-2-(((5-fluoro-2-(1-(2-fluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidin-4-yl)amino)methyl)-2-hydroxypropanamide. Its molecular formula is C21H16F5N7O3, and it has a molecular weight of 509.4 g/mol .

Chemical Structure of this compound

G Chemical Structure of this compound cluster_this compound img img

A 2D representation of the chemical structure of this compound.

Mechanism of Action: Stimulation of the NO-sGC-cGMP Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric heme-containing enzyme that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, modulating the activity of downstream proteins such as protein kinases, phosphodiesterases, and ion channels to elicit a range of physiological responses, including smooth muscle relaxation, inhibition of inflammation, and reduced fibrosis.

This compound is classified as an sGC stimulator, meaning it binds to the reduced, heme-containing form of the enzyme. Its action is synergistic with endogenous NO, enhancing the enzyme's sensitivity to its natural activator. This leads to an amplified production of cGMP.

cluster_pathway NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive, heme-Fe2+) NO->sGC_inactive binds sGC_active sGC (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) cGMP->Physiological_Effects mediates This compound This compound This compound->sGC_inactive stimulates

The NO-sGC-cGMP signaling pathway and the role of this compound.

Preclinical Pharmacology

This compound has been evaluated in a variety of preclinical models, demonstrating a broad range of pharmacological activities.

In Vitro Studies

In cell-based assays, this compound stimulated sGC and relaxed pre-contracted human vascular smooth muscle. It was also a potent inhibitor of vascular smooth muscle cell proliferation, an effect that was potentiated by the phosphodiesterase 5 (PDE5) inhibitor, tadalafil.

In Vivo Studies

Preclinical studies in animal models have highlighted the potential of this compound in cardiovascular, renal, metabolic, and inflammatory diseases.

The pharmacokinetic profile of this compound was assessed in Sprague Dawley rats. The compound exhibited low to moderate clearance and an oral bioavailability of 40%.

ParameterUnitFemaleMale
Intravenous (i.v.)
VssL/kg0.91.1
CLmL/min/kg5.611.3
Oral (p.o.)
Cmaxng/mL--
Tmaxh--
t1/2h--
F%\multicolumn{2}{c}{40}
Vss: Volume of distribution at steady-state; CL: Systemic clearance; Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; t1/2: Half-life; F: Bioavailability.
(Note: Specific values for Cmax, Tmax, and t1/2 were not provided in the source material).

This compound was found to be highly bound to both rat (99.00 ± 0.26%) and human (98.01 ± 0.77%) plasma proteins. A whole-body autoradiography study in rats indicated that this compound-derived radioactivity was distributed comparably between plasma and most tissues, suggesting a balanced distribution between vascular and extravascular compartments. The primary route of clearance was determined to be hepatic.

In normotensive Wistar rats and spontaneously hypertensive rats (SHRs), this compound dose-dependently reduced blood pressure. In the Dahl salt-sensitive hypertensive heart failure rat model, this compound demonstrated cardioprotective effects.

In the ZSF1 rat model of diabetic nephropathy and metabolic syndrome, this compound was shown to be renoprotective. Additionally, treatment was associated with lower circulating levels of glucose, cholesterol, and triglycerides. In a mouse model of sickle cell disease-associated nephropathy, this compound attenuated kidney injury.

In a mouse model of TNFα-induced inflammation, this compound treatment led to lower levels of soluble adhesion molecules derived from the endothelium and leukocytes. In mouse models of sickle cell disease, this compound attenuated inflammation and vaso-occlusion.

BiomarkerModelEffect of this compound
sICAM-1Mouse TNFα-induced inflammationReduced levels
sP-selectinMouse TNFα-induced inflammationReduced levels
sE-selectinMouse TNFα-induced inflammationReduced levels
sICAM-1: soluble Intercellular Adhesion Molecule 1; sP-selectin: soluble P-selectin; sE-selectin: soluble E-selectin.

Clinical Development

This compound advanced into Phase 2 clinical trials for the treatment of sickle cell disease (SCD) and achalasia. The STRONG-SCD study was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with SCD.

Despite being generally well-tolerated, the top-line results from the STRONG-SCD study, which enrolled 70 participants, did not demonstrate sufficient activity to support further internal clinical development for this indication. Cyclerion subsequently announced the suspension of the this compound program for SCD.

Experimental Protocols

Pharmacokinetic Studies in Rats
  • Animals: Female and male Sprague Dawley rats.

  • Administration: Intravenous (i.v.) or oral (p.o.) administration of this compound.

  • Sampling: Sparse blood sampling was performed at various time points post-dose.

  • Analysis: Plasma concentrations of this compound were determined, and pharmacokinetic parameters were calculated using noncompartmental analysis.

Hemodynamics in Normotensive Wistar and Spontaneously Hypertensive Rats (SHR)
  • Animals: Male Wistar rats (n=6, 230–250 g, 12 weeks of age) and male SHRs (n=6, 230–250 g, 14 weeks of age).

  • Instrumentation: Implantation of telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Dosing Regimen: A weekly dose-escalation design was employed with oral administration of vehicle (week 1), followed by this compound at 1 mg/kg (week 2), 3 mg/kg (week 3), and 10 mg/kg (week 4). Doses were administered once daily for 4 days at each level.

  • Formulation: this compound was formulated as a suspension in a vehicle containing 0.5% methylcellulose and 0.2% Tween 80.

TNFα-Induced Inflammation Model in Mice
  • Animals: C57BL/6 mice.

  • Induction of Inflammation: Intravenous challenge with TNFα.

  • Treatment: Oral administration of this compound or vehicle prior to TNFα challenge.

  • Endpoint Measurement: Plasma levels of soluble adhesion molecules (sP-selectin, sE-selectin, and sICAM-1) were measured using ELISA kits.

cluster_workflow Experimental Workflow: TNFα-Induced Inflammation Model Animal_Selection Select C57BL/6 mice Grouping Divide into treatment groups (Vehicle, this compound) Animal_Selection->Grouping Treatment Oral administration of This compound or Vehicle Grouping->Treatment Induction Intravenous TNFα challenge Treatment->Induction 1 hour post-treatment Sampling Collect blood samples Induction->Sampling Analysis Measure plasma biomarkers (sP-selectin, sE-selectin, sICAM-1) via ELISA Sampling->Analysis Data_Evaluation Compare biomarker levels between groups Analysis->Data_Evaluation

A representative experimental workflow for the TNFα-induced inflammation model.

Conclusion

This compound is a well-characterized sGC stimulator that has demonstrated a wide range of pharmacological effects in preclinical models, spanning cardiovascular, renal, metabolic, and inflammatory systems. Its discovery and development have contributed to the growing understanding of the therapeutic potential of targeting the NO-sGC-cGMP signaling pathway. While the clinical development of this compound for sickle cell disease was not pursued due to a lack of efficacy, the extensive preclinical data and the insights gained from its clinical evaluation provide a valuable foundation for future research and development of sGC stimulators for other indications. The detailed chemical profile and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Quantitative Whole-Body Autoradiography to Determine Olinciguat Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olinciguat is a novel, orally bioavailable small molecule that acts as a soluble guanylate cyclase (sGC) stimulator.[1][2] By targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound enhances the production of cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation, inflammation, and fibrosis.[1][2][3] Understanding the tissue distribution of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, which in turn informs its therapeutic potential and safety profile.

Quantitative whole-body autoradiography (QWBA) is a powerful imaging technique used in preclinical drug development to visualize and quantify the distribution of a radiolabeled drug candidate throughout the entire body of an animal. This method provides comprehensive data on tissue-specific accumulation and retention of the drug and its metabolites, which is essential for regulatory submissions and for designing first-in-human studies.

These application notes provide a detailed overview of the use of QWBA to determine the tissue distribution of this compound, including a summary of available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's therapeutic effects are mediated through the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Under normal physiological conditions, NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream protein kinases and ion channels to elicit various cellular responses. This compound and other sGC stimulators work by binding to a different site on the sGC enzyme, sensitizing it to endogenous NO and thereby amplifying the signaling cascade.

This compound Signaling Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive binds to heme This compound This compound This compound->sGC_inactive binds & sensitizes sGC_active sGC (active) sGC_inactive->sGC_active activation GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PDE5 PDE5 cGMP->PDE5 degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE5->GMP Relaxation Vasodilation / Anti-proliferative Effects PKG->Relaxation

This compound's mechanism of action in the sGC signaling pathway.

Quantitative Tissue Distribution of this compound

A quantitative whole-body autoradiography (QWBA) study was conducted in male Long-Evans rats to determine the tissue distribution of [¹⁴C]-Olinciguat. The results indicated a balanced distribution between vascular and extravascular compartments, with radioactivity in most tissues being comparable to plasma levels.

Summary of Tissue-to-Plasma Ratios

The following tables summarize the tissue-to-plasma area under the curve (AUC) ratios for [¹⁴C]-Olinciguat-derived radioactivity in various tissues.

Table 1: Tissues with High this compound-Derived Radioactivity (Tissue:Plasma AUC Ratio > 2.0)

TissueTissue:Plasma AUC Ratio
Liver50.3
Small Intestine27.5
Kidney Cortex13.6
Kidney Medulla5.14
Cecum4.63
Urinary Bladder2.62
Adrenal Gland2.41
Esophagus2.01

Table 2: Tissues with Moderate to Low this compound-Derived Radioactivity (Tissue:Plasma AUC Ratio 0.5 - 2.0)

TissueTissue:Plasma AUC Ratio
Brown Adipose1.16
Aorta0.92
Lung0.86
Heart0.84
White Adipose0.67
Skeletal Muscle0.52

Experimental Protocols

The following is a detailed protocol for a quantitative whole-body autoradiography (QWBA) study to determine the tissue distribution of this compound, based on established methodologies.

Radiolabeling of this compound
  • Isotope Selection: Carbon-14 (¹⁴C) is a suitable isotope for QWBA studies due to its long half-life and clear imaging properties.

  • Synthesis: [¹⁴C]-Olinciguat is synthesized with the radiolabel incorporated into a metabolically stable position of the molecule to ensure that the detected radioactivity represents the parent drug and its metabolites.

  • Purity and Specific Activity: The radiolabeled compound should have a high radiochemical purity (>98%) and a known specific activity (e.g., µCi/mg) to allow for accurate quantification.

Animal Studies
  • Species and Strain: Male Long-Evans rats are a suitable model, particularly for assessing potential melanin binding due to their pigmentation.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

  • Dosing:

    • A single oral dose of [¹⁴C]-Olinciguat is administered to each rat. The dose should be relevant to the intended therapeutic exposure.

    • The formulation should be consistent with that intended for clinical use (e.g., in a vehicle like polyethylene glycol 400 in water).

  • Sample Collection Time Points: A series of time points are chosen to capture the absorption, distribution, and elimination phases of the drug. Typical time points may include 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, and 504 hours post-dose.

  • Euthanasia and Freezing: At each designated time point, one animal is euthanized. The carcass is then rapidly frozen by immersion in a dry ice/hexane bath to prevent the redistribution of the radiolabeled compound.

Tissue Sectioning and Autoradiography
  • Embedding: The frozen carcass is embedded in a block of carboxymethylcellulose (CMC) matrix.

  • Cryosectioning: A cryomacrotome is used to obtain thin (e.g., 40 µm) whole-body sections.

  • Section Mounting and Dehydration: The sections are mounted on adhesive tape and dehydrated (e.g., by freeze-drying) to prevent chemographic artifacts.

  • Exposure: The mounted sections, along with a set of [¹⁴C]-radioactivity standards, are exposed to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the dose administered and the specific activity of the compound.

Data Acquisition and Analysis
  • Image Scanning: After exposure, the imaging plate is scanned using a phosphor imager to create a digital autoradiogram.

  • Image Analysis:

    • Image analysis software is used to measure the optical density of the radioactivity in various tissues and organs.

    • A standard curve is generated from the optical densities of the [¹⁴C]-standards of known radioactivity concentrations.

    • The optical densities from the tissue regions are then converted to concentrations of radioactivity (e.g., µg equivalents of this compound per gram of tissue) using the standard curve.

  • Pharmacokinetic Analysis: The tissue concentration data at different time points are used to calculate pharmacokinetic parameters, such as the area under the concentration-time curve (AUC), for each tissue. Tissue-to-plasma AUC ratios are then calculated to assess the relative distribution of the drug.

Experimental Workflow

The following diagram illustrates the key steps involved in a quantitative whole-body autoradiography study.

QWBA Experimental Workflow cluster_0 Animal Phase cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Dosing Dose Animal with [¹⁴C]-Olinciguat Sampling Euthanize and Freeze at Predetermined Time Points Dosing->Sampling Embedding Embed Frozen Carcass in CMC Sampling->Embedding Sectioning Cryosectioning of Whole Body Embedding->Sectioning Mounting Mount and Dehydrate Tissue Sections Sectioning->Mounting Exposure Expose Sections to Phosphor Imaging Plate Mounting->Exposure Scanning Scan Imaging Plate Exposure->Scanning Quantification Quantify Radioactivity in Tissues Scanning->Quantification Analysis Pharmacokinetic Analysis (e.g., Tissue:Plasma Ratios) Quantification->Analysis

A generalized workflow for a QWBA study.

Conclusion

Quantitative whole-body autoradiography provides an invaluable and comprehensive assessment of the tissue distribution of this compound. The available data from a rat QWBA study demonstrate that this compound is widely distributed throughout the body, with higher concentrations observed in the liver, small intestine, and kidney cortex. This information, coupled with the detailed protocols provided, serves as a critical resource for researchers and drug development professionals working with this compound and other sGC stimulators. These findings are instrumental in predicting human pharmacokinetics, assessing potential off-target effects, and ultimately guiding the clinical development of this promising therapeutic agent.

References

Application Notes and Protocols for Olinciguat Administration in Chow for Chronic Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Olinciguat, a soluble guanylate cyclase (sGC) stimulator, in rodent chow for chronic animal studies. This document outlines the mechanism of action, protocols for diet preparation and animal monitoring, and key quantitative data from preclinical studies.

Introduction to this compound

This compound is a small molecule sGC stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, inflammation, and fibrosis.[1][3] Dysregulation of this pathway is implicated in several cardiovascular and metabolic diseases.[4] this compound is orally bioavailable and has demonstrated cardioprotective, renoprotective, and anti-inflammatory effects in various preclinical models.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's therapeutic effects are mediated through the stimulation of sGC, a key enzyme in the NO signaling cascade. Under normal physiological conditions, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating downstream pathways that lead to various cellular responses.

This compound and other sGC stimulators work in a dual manner: they directly stimulate sGC and also enhance the enzyme's sensitivity to endogenous NO. This leads to an amplified production of cGMP, even in conditions of impaired NO bioavailability.

Olinciguat_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates & Sensitizes to NO cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects PKG->Anti_fibrotic

This compound stimulates sGC to increase cGMP production.

Application Notes for Chow Administration

Administering this compound via medicated chow is a non-invasive method suitable for chronic studies, as it minimizes handling stress on the animals.

Diet Selection: The choice of rodent chow can influence experimental outcomes. In preclinical studies with this compound, both standard and specialized diets have been used.

  • Standard Chow: Purina 5008 has been used in studies investigating metabolic syndrome and diabetic nephropathy.

  • Open Standard Diet: Research Diets, Inc. #D11112201 has been utilized in models of salt-sensitive hypertension and myocardial infarction.

Dosage Calculation and Formulation: The concentration of this compound in the chow should be calculated based on the target daily dose (mg/kg/day) and the average daily food consumption of the specific rodent strain and age.

Example Formulations from a Preclinical Study:

  • Target Dose: 10 mg/kg/day

    • Chow Formulation: 83 mg this compound per kg of chow.

  • Target Dose: 30 mg/kg/day

    • Chow Formulation: 250 mg this compound per kg of chow.

It is crucial to monitor food intake to ensure accurate dosing.

Experimental Protocols

This section provides a detailed methodology for a chronic study involving this compound administration in chow.

Protocol 1: Preparation of this compound-Medicated Chow

This protocol is based on general best practices for preparing medicated rodent chow.

Materials:

  • This compound powder

  • Standard or specialized rodent chow (powdered form is ideal)

  • Wiley mill or a similar grinder (if starting with pelleted chow)

  • Planetary mixer or other suitable blender

  • Binder (e.g., corn starch and water)

  • Meat grinder with an appropriate nozzle for pelleting

  • Low-temperature drying oven

Procedure:

  • Chow Preparation: If using pelleted chow, grind it to a fine, uniform powder using a Wiley mill.

  • Drug Pre-mixing: To ensure homogeneity, create a pre-mix by blending the calculated amount of this compound powder with a small portion of the powdered chow.

  • Final Mixing: Gradually add the pre-mix to the bulk of the powdered chow in a planetary mixer and blend until a homogenous mixture is achieved.

  • Pelleting: Prepare a binder solution (e.g., corn starch and hot water) and add it to the medicated powder to create a consistency suitable for extrusion. Pass the mixture through a meat grinder with a nozzle that produces pellets of a similar size to standard chow.

  • Drying: Spread the newly formed pellets on trays and dry them in a low-temperature oven (e.g., 40°C) until they are hard and have a low moisture content.

  • Storage: Store the medicated chow in airtight, light-protected containers at a cool, dry temperature to maintain stability.

Quality Control:

  • Perform analysis on representative samples of the medicated chow to confirm the concentration and homogeneity of this compound.

  • Conduct stability tests to determine the shelf-life of the medicated chow under the intended storage conditions.

Protocol 2: Chronic Animal Study Workflow

This protocol outlines the key steps for conducting a chronic study with this compound-medicated chow.

Chronic_Study_Workflow Acclimatization Animal Acclimatization (7-14 days) Baseline Baseline Measurements (Body weight, food/water intake, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Treatment Period (Administer this compound-medicated chow) Randomization->Treatment Monitoring Daily Monitoring (Clinical signs, food/water intake) Treatment->Monitoring Weekly_Measurements Weekly Measurements (Body weight) Treatment->Weekly_Measurements Interim_Sampling Interim Sampling (Blood, urine - as per study design) Treatment->Interim_Sampling Terminal_Procedures Terminal Procedures (Euthanasia, tissue collection) Treatment->Terminal_Procedures Data_Analysis Data Analysis Terminal_Procedures->Data_Analysis

References

Application Notes and Protocols: Measuring Olinciguat's Effect on Leukocyte-Endothelial Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olinciguat is a novel stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By enhancing the production of cyclic guanosine monophosphate (cGMP), this compound plays a crucial role in various physiological processes, including the regulation of inflammation and smooth muscle relaxation.[2][3] Leukocyte-endothelial interactions are a critical component of the inflammatory response, involving the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues.[4] Dysregulation of these interactions is implicated in the pathophysiology of various diseases, including sickle cell disease, where excessive leukocyte adhesion contributes to vaso-occlusive crises.

Preclinical studies have demonstrated that this compound can attenuate leukocyte-endothelial cell adhesion, suggesting its therapeutic potential in inflammatory conditions. This compound has been shown to reduce the expression of key endothelial adhesion molecules such as E-selectin, P-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1). These application notes provide detailed protocols for researchers to investigate and quantify the effects of this compound on leukocyte-endothelial interactions in both in vitro and in vivo models.

Signaling Pathway of this compound in Endothelial Cells

Olinciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP_P Phosphorylated VASP PKG->VASP_P NFkB_inhibition Inhibition of NF-κB Pathway PKG->NFkB_inhibition Adhesion_Molecule_Reduction Reduced Expression of Adhesion Molecules (E-selectin, VCAM-1, ICAM-1) NFkB_inhibition->Adhesion_Molecule_Reduction Leukocyte_Adhesion_Reduction Decreased Leukocyte Adhesion Adhesion_Molecule_Reduction->Leukocyte_Adhesion_Reduction Leukocyte Leukocyte Leukocyte_Adhesion_Reduction->Leukocyte Impacts In_Vitro_Adhesion_Workflow Start Start Culture_EC Culture Endothelial Cells to Confluence in a Flow Chamber Slide Start->Culture_EC End End Stimulate_EC Stimulate Endothelial Cells with TNF-α ± this compound Culture_EC->Stimulate_EC Perfuse_Leukocytes Perfuse Labeled Leukocytes over the Endothelial Monolayer under Controlled Shear Stress Stimulate_EC->Perfuse_Leukocytes Isolate_Leukocytes Isolate Leukocytes from Whole Blood Label_Leukocytes Label Leukocytes with a Fluorescent Dye Isolate_Leukocytes->Label_Leukocytes Label_Leukocytes->Perfuse_Leukocytes Record_Adhesion Record Leukocyte Adhesion using Videomicroscopy Perfuse_Leukocytes->Record_Adhesion Analyze_Data Quantify Adherent Leukocytes (Rolling and Firmly Adhered) Record_Adhesion->Analyze_Data Analyze_Data->End Intravital_Microscopy_Workflow Start Start Anesthetize_Mouse Anesthetize Mouse Start->Anesthetize_Mouse End End Surgical_Prep Surgically Prepare Cremaster Muscle Anesthetize_Mouse->Surgical_Prep Administer_Treatment Administer this compound and/or TNF-α via Intravenous Injection Surgical_Prep->Administer_Treatment Visualize_Microcirculation Visualize Cremaster Microcirculation with Intravital Microscope Administer_Treatment->Visualize_Microcirculation Record_Interactions Record Leukocyte Rolling and Adhesion in Venules Visualize_Microcirculation->Record_Interactions Analyze_Data Quantify Rolling Flux, Rolling Velocity, and Number of Adherent Leukocytes Record_Interactions->Analyze_Data Analyze_Data->End

References

Application Notes and Protocols for Studying Olinciguat in a TNFα-induced Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. It exerts its effects by binding to its receptors (TNFR1 and TNFR2), initiating intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1. This leads to the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules, which promote leukocyte recruitment and tissue damage.[1][2][3][4] One of the key events in TNFα-induced inflammation is the upregulation of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells, facilitating the adhesion and transmigration of leukocytes.[5]

Olinciguat is a potent and orally bioavailable stimulator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a ubiquitous second messenger, mediates various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation. This compound enhances the sensitivity of sGC to endogenous NO and can also directly stimulate sGC, leading to increased cGMP production. Preclinical studies have demonstrated the anti-inflammatory effects of this compound in a mouse model of TNFα-induced inflammation, where it was associated with lower levels of endothelial and leukocyte-derived soluble adhesion molecules.

These application notes provide a detailed experimental framework for investigating the therapeutic potential of this compound in a TNFα-induced inflammation model, both in vitro and in vivo. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.

Signaling Pathways

To understand the experimental setup, it is crucial to visualize the key signaling pathways involved.

TNF_alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 Recruitment IKK IKK TRAF2->IKK Activation IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Adhesion Molecules (VCAM-1, ICAM-1) Adhesion Molecules (VCAM-1, ICAM-1) Inflammatory Genes->Adhesion Molecules (VCAM-1, ICAM-1) Translation

Figure 1: Simplified TNFα Signaling Pathway.

Olinciguat_Signaling cluster_intracellular Intracellular Space NO NO sGC sGC NO->sGC Activation This compound This compound This compound->sGC Stimulation GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Conversion PKG PKG cGMP->PKG Activation Anti-inflammatory Effects Anti-inflammatory Effects PKG->Anti-inflammatory Effects Downstream Signaling

Figure 2: this compound Mechanism of Action.

Experimental Protocols

In Vitro Model: TNFα-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes an in vitro model to assess the efficacy of this compound in mitigating TNFα-induced endothelial cell activation.

in_vitro_workflow Start Start HUVEC Culture HUVEC Culture Start->HUVEC Culture Seed HUVECs Seed HUVECs HUVEC Culture->Seed HUVECs Pre-treat with this compound Pre-treat with this compound Seed HUVECs->Pre-treat with this compound Stimulate with TNFα Stimulate with TNFα Pre-treat with this compound->Stimulate with TNFα Incubate Incubate Stimulate with TNFα->Incubate Collect Supernatant & Lyse Cells Collect Supernatant & Lyse Cells Incubate->Collect Supernatant & Lyse Cells Endpoint Analysis Endpoint Analysis Collect Supernatant & Lyse Cells->Endpoint Analysis ELISA (sVCAM-1, sICAM-1) ELISA (sVCAM-1, sICAM-1) Endpoint Analysis->ELISA (sVCAM-1, sICAM-1) cGMP Assay cGMP Assay Endpoint Analysis->cGMP Assay Western Blot (VCAM-1, ICAM-1) Western Blot (VCAM-1, ICAM-1) Endpoint Analysis->Western Blot (VCAM-1, ICAM-1) Data Analysis Data Analysis ELISA (sVCAM-1, sICAM-1)->Data Analysis cGMP Assay->Data Analysis Western Blot (VCAM-1, ICAM-1)->Data Analysis End End Data Analysis->End

Figure 3: In Vitro Experimental Workflow.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (with supplements)

  • Recombinant Human TNFα

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well and 6-well tissue culture plates

  • Reagents for cGMP assay, ELISA, and Western blotting

Protocol:

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 2 and 6 for experiments.

  • Seeding: Seed HUVECs into 96-well plates (for ELISA and cGMP assays) or 6-well plates (for Western blotting) at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound to final desired concentrations (e.g., 1, 10, 100, 1000 nM) in fresh culture medium.

    • Aspirate the old medium from the HUVEC monolayers and replace it with the medium containing this compound or vehicle (DMSO, final concentration ≤ 0.1%).

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • TNFα Stimulation:

    • Prepare a stock solution of TNFα in sterile PBS containing 0.1% BSA.

    • Dilute TNFα to the final desired concentration (e.g., 10 ng/mL) in the corresponding treatment medium (with or without this compound).

    • Add the TNFα-containing medium to the cells.

    • Include a negative control group (vehicle only) and a positive control group (TNFα + vehicle).

  • Incubation: Incubate the plates for an appropriate duration based on the endpoint:

    • cGMP assay: 15-30 minutes.

    • Adhesion molecule expression (Western blot): 4-6 hours.

    • Soluble adhesion molecule release (ELISA): 18-24 hours.

  • Sample Collection:

    • ELISA: Carefully collect the culture supernatant and store at -80°C until analysis.

    • Western Blot: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

    • cGMP Assay: Lyse cells according to the specific cGMP assay kit instructions (e.g., with 0.1 M HCl).

  • Endpoint Analysis:

    • ELISA: Quantify the concentration of soluble VCAM-1 (sVCAM-1) and soluble ICAM-1 (sICAM-1) in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Western Blot: Determine the protein expression levels of VCAM-1 and ICAM-1 in the cell lysates. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

    • cGMP Assay: Measure the intracellular cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit.

In Vivo Model: TNFα-Induced Vascular Inflammation in Mice

This protocol is adapted from established models to assess the in vivo efficacy of this compound.

in_vivo_workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Administer this compound (p.o.) Administer this compound (p.o.) Acclimatize Mice->Administer this compound (p.o.) Induce Inflammation with TNFα (i.p.) Induce Inflammation with TNFα (i.p.) Administer this compound (p.o.)->Induce Inflammation with TNFα (i.p.) Monitor and Euthanize Monitor and Euthanize Induce Inflammation with TNFα (i.p.)->Monitor and Euthanize Collect Blood (Cardiac Puncture) Collect Blood (Cardiac Puncture) Monitor and Euthanize->Collect Blood (Cardiac Puncture) Isolate Plasma Isolate Plasma Collect Blood (Cardiac Puncture)->Isolate Plasma Endpoint Analysis Endpoint Analysis Isolate Plasma->Endpoint Analysis ELISA (sVCAM-1, sICAM-1, sE-selectin, sP-selectin) ELISA (sVCAM-1, sICAM-1, sE-selectin, sP-selectin) Endpoint Analysis->ELISA (sVCAM-1, sICAM-1, sE-selectin, sP-selectin) Data Analysis Data Analysis ELISA (sVCAM-1, sICAM-1, sE-selectin, sP-selectin)->Data Analysis End End Data Analysis->End

Figure 4: In Vivo Experimental Workflow.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Recombinant Mouse TNFα

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • EDTA-coated microcentrifuge tubes

  • ELISA kits for mouse sVCAM-1, sICAM-1, sE-selectin, and sP-selectin

Protocol:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Naïve control (no treatment)

    • Vehicle + Saline

    • Vehicle + TNFα

    • This compound + TNFα (multiple dose groups can be included, e.g., 1, 3, 10 mg/kg)

  • This compound Administration: Administer this compound or vehicle by oral gavage (p.o.) 1 hour prior to TNFα challenge.

  • TNFα Challenge: Administer mouse TNFα (e.g., 500 ng per mouse) or saline by intraperitoneal (i.p.) injection.

  • Monitoring and Euthanasia: Monitor the mice for signs of distress. At 4-6 hours post-TNFα injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection: Immediately after euthanasia, perform cardiac puncture to collect whole blood into EDTA-coated microcentrifuge tubes.

  • Plasma Isolation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Endpoint Analysis:

    • ELISA: Quantify the plasma levels of sVCAM-1, sICAM-1, sE-selectin, and sP-selectin using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: In Vitro Effect of this compound on TNFα-Induced sVCAM-1 and sICAM-1 Release from HUVECs

Treatment GroupThis compound (nM)TNFα (10 ng/mL)sVCAM-1 (ng/mL)sICAM-1 (ng/mL)Intracellular cGMP (pmol/mL)
Vehicle Control0-
TNFα Control0+
This compound1+
This compound10+
This compound100+
This compound1000+

Data are presented as mean ± SEM. Statistical analysis (e.g., one-way ANOVA with post-hoc test) should be performed to determine significant differences.

Table 2: In Vivo Effect of this compound on Plasma Adhesion Molecules in a TNFα-Induced Inflammation Mouse Model

Treatment GroupThis compound (mg/kg)sVCAM-1 (ng/mL)sICAM-1 (ng/mL)sE-selectin (ng/mL)sP-selectin (ng/mL)
Naïve Control-
Vehicle + TNFα0
This compound + TNFα1
This compound + TNFα3
This compound + TNFα10

Data are presented as mean ± SEM. Statistical analysis (e.g., one-way ANOVA with post-hoc test) should be performed to determine significant differences.

Expected Outcomes and Interpretation

  • In Vitro: TNFα stimulation is expected to significantly increase the expression and release of VCAM-1 and ICAM-1 from HUVECs. Pre-treatment with this compound is hypothesized to dose-dependently inhibit this increase. This anti-inflammatory effect should correlate with a significant, dose-dependent increase in intracellular cGMP levels in the this compound-treated groups.

  • In Vivo: Intraperitoneal injection of TNFα is expected to cause a significant elevation in plasma levels of soluble adhesion molecules (sVCAM-1, sICAM-1, sE-selectin, sP-selectin) compared to the naïve control group. Oral administration of this compound prior to the TNFα challenge is expected to significantly and dose-dependently reduce the plasma concentrations of these inflammatory biomarkers.

These results would provide strong evidence for the anti-inflammatory properties of this compound, mediated through the sGC-cGMP signaling pathway, in the context of TNFα-driven inflammation. The data generated from these protocols can be instrumental in the preclinical development and characterization of this compound as a potential therapeutic agent for inflammatory diseases.

References

Troubleshooting & Optimization

Troubleshooting low signal in Olinciguat-stimulated cGMP assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Olinciguat in cGMP assays. It provides troubleshooting advice and frequently asked questions to address common issues, particularly low signal, that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very low or no cGMP signal after stimulating our cells with this compound. What are the potential causes and solutions?

A low cGMP signal can stem from several factors, ranging from reagent handling to cellular health and assay protocol deficiencies. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Confirm this compound Activity and Handling:

    • Storage: this compound should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] Improper storage can lead to degradation and loss of activity.

    • Solubility: Ensure this compound is fully dissolved. For in vitro assays, DMSO is a common solvent.[2][3] If making a stock solution, sonication may be required to achieve complete dissolution.[3]

    • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation.

  • Evaluate Cell Health and Culture Conditions:

    • Cell Line Selection: Use a cell line known to express soluble guanylate cyclase (sGC). HEK-293 cells are a commonly used model as they endogenously express sGC.[4]

    • Passage Number: Use cells at a low and consistent passage number. High-passage cells may exhibit altered sGC expression and signaling responses.

    • Confluency: Cell density can impact results. Ensure a consistent and optimal cell seeding density for your assay plate format.

    • Contamination: Regularly check for microbial contamination, as this can significantly affect cellular health and signaling pathways.

  • Optimize Assay Protocol:

    • Phosphodiesterase (PDE) Inhibition: cGMP is rapidly degraded by PDEs. Pre-incubating cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is crucial to prevent cGMP breakdown and enhance signal accumulation. A typical concentration is 0.5 mM IBMX for 15 minutes prior to this compound stimulation.

    • NO Donor Synergy: this compound is an sGC stimulator that works synergistically with nitric oxide (NO). The presence of an NO donor, such as diethylenetriamine NONOate (DETA-NO), can significantly potentiate the cGMP response. If a low signal is observed with this compound alone, co-stimulation with an NO donor is recommended.

    • Incubation Time: A 20-minute incubation with this compound at 37°C has been shown to be effective. This may need to be optimized for your specific cell line and experimental conditions.

    • Cell Lysis: Incomplete cell lysis will result in a lower measured cGMP concentration. Ensure your lysis buffer and protocol are effective. A common method is lysis with ice-cold 10% acetic acid.

  • Verify cGMP Detection Method:

    • Assay Kit Validity: Check the expiration date of your cGMP immunoassay kit. Run the standard curve and controls provided with the kit to ensure it is performing correctly.

    • Sample Compatibility: Ensure your sample matrix (e.g., lysis buffer) is compatible with the cGMP assay kit. Some components can interfere with the assay.

    • Acetylation: For samples with very low cGMP levels, acetylation can increase the sensitivity of some immunoassays. Check your kit's manual for this option.

Q2: What is the expected potency of this compound in a cell-based cGMP assay?

The potency of this compound is significantly enhanced in the presence of a nitric oxide (NO) donor.

ConditionCell LineEC50 (nM)95% Confidence Interval (nM)
With 10 µM DETA-NOHEK-29373.842.7 to 105
Without NO DonorHEK-293Significantly less potent-

This data is based on a study using HEK-293 cells endogenously expressing sGC. The EC50 is the geometric mean of 14 separate experiments.

Q3: Can the redox state of the sGC heme group affect this compound's activity?

Yes, the redox state of the heme iron in sGC is critical for the activity of sGC stimulators like this compound.

  • sGC Stimulators (e.g., this compound): These compounds require the heme iron to be in the reduced (ferrous, Fe²⁺) state to be effective. They act by stabilizing the nitrosyl-heme complex and are synergistic with NO.

  • sGC Activators: This is a different class of compounds that activate sGC when the heme iron is in the oxidized (ferric, Fe³⁺) state or when the heme group is lost.

Oxidative stress can lead to the oxidation of the sGC heme, rendering the enzyme less responsive to NO and sGC stimulators. If your experimental system has high levels of oxidative stress, this could be a reason for a diminished response to this compound.

Signaling Pathways and Experimental Workflow

To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Olinciguat_Signaling_Pathway This compound Signaling Pathway cluster_0 This compound Signaling Pathway cluster_1 This compound Signaling Pathway NO NO sGC_inactive sGC (reduced heme) NO->sGC_inactive Binds to heme This compound This compound This compound->sGC_inactive Stimulates sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active Downstream_Effects Downstream Physiological Effects cGMP->Downstream_Effects

Caption: this compound Signaling Pathway

cGMP_Assay_Workflow cGMP Assay Experimental Workflow Cell_Seeding Seed cells in assay plate Cell_Culture Culture cells to desired confluency Cell_Seeding->Cell_Culture PDE_Inhibition Pre-incubate with PDE inhibitor (e.g., IBMX) Cell_Culture->PDE_Inhibition Stimulation Stimulate with this compound (± NO donor) PDE_Inhibition->Stimulation Lysis Lyse cells to release intracellular cGMP Stimulation->Lysis Detection Quantify cGMP using Immunoassay or LC-MS/MS Lysis->Detection

Caption: cGMP Assay Experimental Workflow

Troubleshooting_Logic Troubleshooting Low cGMP Signal Start Low cGMP Signal Check_Controls Are assay controls (standards) working? Start->Check_Controls Check_Reagents Check this compound storage, handling, and preparation Check_Controls->Check_Reagents Yes Assay_Problem Troubleshoot cGMP detection kit/method Check_Controls->Assay_Problem No Check_Cells Evaluate cell health, passage number, and sGC expression Check_Reagents->Check_Cells Reagent_Problem Use fresh this compound stock Check_Reagents->Reagent_Problem Optimize_Protocol Optimize PDE inhibition, NO donor concentration, and incubation time Check_Cells->Optimize_Protocol Cell_Problem Use fresh, low-passage cells Check_Cells->Cell_Problem Protocol_Problem Systematically vary assay parameters Optimize_Protocol->Protocol_Problem

Caption: Troubleshooting Low cGMP Signal

Detailed Experimental Protocol: this compound-Stimulated cGMP Assay in HEK-293 Cells

This protocol is adapted from a published study and can be used as a starting point for your experiments. Optimization for your specific cell line and conditions may be necessary.

Materials:

  • HEK-293 cells endogenously expressing sGC

  • Cell culture medium and supplements

  • 384-well cell culture plates

  • This compound

  • Diethylenetriamine NONOate (DETA-NO) (or other suitable NO donor)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 10% Acetic Acid (ice-cold)

  • cGMP immunoassay kit or access to LC-MS/MS

Procedure:

  • Cell Seeding: Seed HEK-293 cells in a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight or until they reach the desired confluency.

  • PDE Inhibition:

    • Aspirate the cell culture medium.

    • Wash the cells once with HBSS.

    • Add HBSS containing 0.5 mM IBMX to each well.

    • Pre-incubate for 15 minutes at 37°C.

  • This compound Stimulation:

    • Prepare dilutions of this compound in HBSS containing 0.5 mM IBMX. If using an NO donor, also include the desired concentration of DETA-NO (e.g., 10 µM).

    • Add the this compound solution (with or without NO donor) to the wells.

    • Incubate for 20 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation solution.

    • Add ice-cold 10% acetic acid to each well to lyse the cells and stop the reaction.

  • Sample Preparation:

    • Centrifuge the plate to pellet cell debris.

    • Collect the supernatants for cGMP quantification.

  • cGMP Quantification:

    • Measure the cGMP concentration in the supernatants using a commercial cGMP immunoassay kit or by LC-MS/MS, following the manufacturer's or instrument's protocol.

This guide provides a comprehensive resource for troubleshooting and performing this compound-stimulated cGMP assays. For further assistance, please consult the cited literature or contact your reagent and assay kit suppliers.

References

Addressing variability in animal model response to Olinciguat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olinciguat. This resource is designed for researchers, scientists, and drug development professionals to address the variability in animal model responses to this compound, a soluble guanylate cyclase (sGC) stimulator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments.

Understanding this compound's Mechanism of Action

This compound is a small molecule that stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By stimulating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including smooth muscle relaxation, inhibition of inflammation, and reduced fibrosis.[1][2] It is important to note that this compound is an sGC stimulator, meaning it preferentially acts on the reduced (ferrous, Fe2+) form of the enzyme and works synergistically with endogenous NO. This is distinct from sGC activators, which can stimulate the oxidized (ferric, Fe3+) or heme-free form of sGC. This distinction is critical for understanding and troubleshooting experimental variability.

Signaling Pathway of this compound

cluster_0 Cell Membrane cluster_1 Cytosol NO NO sGC_reduced sGC (reduced Fe2+) NO->sGC_reduced Activates sGC_oxidized sGC (oxidized Fe3+) sGC_reduced->sGC_oxidized Oxidation cGMP cGMP sGC_reduced->cGMP Converts GTP to sGC_oxidized->sGC_reduced Reduction This compound This compound This compound->sGC_reduced Stimulates GTP GTP GTP->sGC_reduced PDEs Phosphodiesterases cGMP->PDEs Degraded by Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) cGMP->Physiological_Effects Mediates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced Oxidizes to Start Inconsistent or Unexpected Results Check_Formulation 1. Verify Drug Formulation and Administration Start->Check_Formulation Check_Model 2. Evaluate Animal Model Characteristics Check_Formulation->Check_Model Check_Oxidative_Stress 3. Assess Oxidative Stress Status Check_Model->Check_Oxidative_Stress Check_PK 4. Consider Pharmacokinetic Variability Check_Oxidative_Stress->Check_PK Solution Implement Corrective Actions Check_PK->Solution Acclimatize Acclimatize C57BL/6 mice Group Randomize into groups (Vehicle, this compound) Acclimatize->Group Dose Administer this compound (10 mg/kg, p.o.) or vehicle Group->Dose Induce Induce inflammation with TNFα (50 ng/mouse, i.p.) 1 hour post-dosing Dose->Induce Collect Collect blood samples (e.g., at 5 hours) Induce->Collect Analyze Analyze plasma for biomarkers of inflammation Collect->Analyze

References

Technical Support Center: Olinciguat Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of olinciguat in in vitro experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?

A1: this compound is a poorly water-soluble compound. The recommended starting solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). Commercial suppliers indicate that this compound has a high solubility in DMSO, reaching concentrations as high as 125 mg/mL.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid cytotoxicity.[2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To prevent precipitation, consider the following strategies:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous solution. Instead, perform serial dilutions. An intermediate dilution step into a smaller volume of medium or a mixture of the organic solvent and aqueous medium can be beneficial.[3]

  • Vortexing During Dilution: Continuously vortex or mix the aqueous solution while slowly adding the DMSO stock. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Use of Co-solvents: For challenging situations, a co-solvent system can be employed. Formulations containing DMSO, PEG300, and Tween-80 have been successfully used to solubilize this compound.[4]

  • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[5] A formulation with SBE-β-CD has been reported for this compound.

Q3: What are the potential impacts of using solvents like DMSO, PEG300, or Tween-80 on my in vitro experiments?

A3: While necessary for solubilization, these solvents can have effects on in vitro systems:

  • DMSO: Can exhibit cytotoxicity at concentrations above 0.5-1% and may influence cellular processes such as differentiation. It is essential to include a vehicle control (medium with the same final DMSO concentration as the experimental samples) to account for any solvent-induced effects.

  • PEG300 and Tween-80: These are generally used at low concentrations. However, they can also have biological effects. For instance, Tween 80 has been shown to have cytotoxic effects at higher concentrations. As with DMSO, appropriate vehicle controls are critical.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: While DMSO is the most common and effective solvent for this compound, other options for poorly soluble compounds include:

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be an alternative to DMSO.

  • Ethanol: Can be used for some compounds, but its utility for highly hydrophobic molecules like this compound may be limited.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that is being explored as a less toxic alternative to DMSO. Its effectiveness for this compound would need to be empirically determined.

Solubility Data for this compound

The following table summarizes the reported solubility of this compound in various solvent systems. This information can guide the preparation of stock and working solutions for your experiments.

Solvent/SystemConcentrationObservationsSource(s)
DMSO125 mg/mL (245.39 mM)Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.08 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.08 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of olinciguating using DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 509.39 g/mol , dissolve 5.09 mg in 1 mL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock solution, minimizing precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Thaw the this compound DMSO stock solution at room temperature.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium for your experiment.

  • While continuously and vigorously vortexing the cell culture medium, slowly add the required volume of the this compound DMSO stock solution dropwise. This rapid dilution and mixing are crucial to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤0.5%).

  • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or a co-solvent formulation.

  • Use the freshly prepared working solution immediately for your experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve in DMSO. Insufficient mixing or sonication.Increase vortexing time. Use a bath sonicator to provide additional energy for dissolution. Gentle warming to 37°C may also help, but check for compound stability at this temperature.
Compound has degraded or absorbed moisture.Use a fresh vial of this compound. Ensure the compound is stored in a desiccated environment.
Precipitation occurs upon dilution into aqueous buffer/medium. The compound's solubility limit in the aqueous environment is exceeded ("crashing out").Perform a stepwise dilution. Add the DMSO stock to the aqueous solution while vortexing vigorously. Decrease the final concentration of this compound.
Prepare the working solution using a co-solvent system (e.g., DMSO/PEG300/Tween-80) or with cyclodextrins as described in the solubility table.
Inconsistent experimental results. Incomplete dissolution of the stock solution.Always ensure your stock solution is fully dissolved and visually clear before making dilutions.
Precipitation in the working solution.Prepare fresh working solutions for each experiment and use them immediately. Visually inspect for precipitation before adding to cells.
Degradation of this compound in solution.Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Visualizations

This compound's Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Olinciguat_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Inactive soluble Guanylate Cyclase (sGC) NO->sGC_inactive Binds to heme domain This compound This compound This compound->sGC_inactive Allosterically sensitizes sGC_active Active sGC sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active Substrate Downstream Downstream Cellular Effects cGMP->Downstream Relaxation Smooth Muscle Relaxation Downstream->Relaxation Anti_inflammatory Anti-inflammatory Effects Downstream->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects Downstream->Anti_fibrotic

Caption: this compound enhances the NO-sGC-cGMP signaling pathway.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Start Start: Dissolving this compound Prepare_Stock Prepare concentrated stock in 100% DMSO Start->Prepare_Stock Dissolved Is stock solution clear? Prepare_Stock->Dissolved Troubleshoot_Stock Troubleshoot: - Increase vortexing/sonication - Gentle warming (37°C) - Use fresh compound Dissolved->Troubleshoot_Stock No Dilute Dilute DMSO stock into aqueous medium Dissolved->Dilute Yes Troubleshoot_Stock->Prepare_Stock Precipitate Does it precipitate? Dilute->Precipitate Success Success: Proceed with experiment Precipitate->Success No Troubleshoot_Dilution Troubleshoot Dilution Precipitate->Troubleshoot_Dilution Yes Stepwise Use stepwise dilution with vigorous mixing Troubleshoot_Dilution->Stepwise Lower_Conc Lower final concentration Troubleshoot_Dilution->Lower_Conc Co_solvent Use co-solvent system (e.g., PEG300/Tween-80) or cyclodextrin Troubleshoot_Dilution->Co_solvent Stepwise->Dilute Lower_Conc->Dilute Co_solvent->Dilute

Caption: A decision tree for resolving this compound solubility problems.

References

Mitigating potential off-target effects of Olinciguat in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Olinciguat in cell culture experiments. The information is designed to help mitigate potential off-target effects and ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a soluble guanylate cyclase (sGC) stimulator.[1][2] Its primary on-target effect is to enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is crucial for various physiological processes, including smooth muscle relaxation, inhibition of inflammation, and regulation of fibrosis.[3] this compound and other sGC stimulators work by directly binding to sGC, sensitizing it to endogenous NO and thereby increasing cGMP production.

Q2: What are the known on-target effects of this compound in cell culture?

In preclinical in vitro studies, this compound has been shown to relax human vascular smooth muscle cells and inhibit their proliferation. These effects are consistent with the activation of the sGC-cGMP pathway. The antiproliferative effects of this compound can be potentiated by phosphodiesterase 5 (PDE5) inhibitors, which prevent the degradation of cGMP.

Q3: What are potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented in publicly available literature, its chemical structure provides clues to potential off-target activities. This compound contains a pyrazole-pyrimidine scaffold, which is a common feature in many kinase inhibitors. Therefore, it is plausible that this compound could interact with various protein kinases, leading to unintended modulation of cellular signaling pathways. General off-target effects of any small molecule in cell culture can manifest as unexpected cytotoxicity, changes in cell morphology, or altered gene and protein expression.

Q4: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects begins with careful experimental design. Key strategies include:

  • Concentration Control: Use the lowest concentration of this compound that produces the desired on-target effect. Perform a dose-response curve to determine the optimal concentration range.

  • Appropriate Controls: Always include vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the drug treatment.

  • Orthogonal Approaches: When possible, confirm key findings using non-pharmacological methods, such as siRNA-mediated knockdown of sGC, to ensure the observed phenotype is indeed due to the intended on-target mechanism.

Troubleshooting Guides

This section provides a question-and-answer guide to address specific issues that may arise during in vitro experiments with this compound, potentially indicating off-target effects.

Issue 1: I am observing unexpected cytotoxicity or a significant decrease in cell viability at concentrations where I expect on-target sGC stimulation.

  • Possible Cause: This could be due to off-target effects on essential cellular pathways or general cellular stress.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, verify that you are observing the expected increase in cGMP levels in your cell line at the concentrations used. This will confirm that the compound is active on its intended target.

    • Perform Comprehensive Cytotoxicity Assays: Conduct systematic cell viability assays to determine the cytotoxic profile of this compound in your specific cell line. Recommended assays include:

      • MTT Assay: Measures metabolic activity as an indicator of cell viability.

      • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

    • Investigate Apoptosis: If cytotoxicity is observed, determine if it is mediated by apoptosis. A caspase activity assay can be used to measure the activation of executioner caspases like caspase-3.

    • Lower the Concentration: If possible, use a lower concentration of this compound that still achieves the desired on-target effect but minimizes cytotoxicity.

Issue 2: My cells are exhibiting unusual morphology, altered adhesion, or changes in proliferation that are not consistent with the known function of the sGC pathway.

  • Possible Cause: These phenotypic changes could be due to off-target effects on signaling pathways that control the cytoskeleton, cell adhesion, or cell cycle progression. Given this compound's pyrazole-pyrimidine scaffold, off-target kinase inhibition is a possibility.

  • Troubleshooting Steps:

    • Microscopic Examination: Carefully document any changes in cell morphology with images.

    • Investigate Kinase Signaling Pathways: Screen for changes in the phosphorylation status of key signaling proteins in pathways commonly affected by off-target kinase inhibitors, such as the MAPK/ERK pathway. Western blotting is a suitable technique for this analysis.

    • Use Control Compounds: If you suspect off-target kinase activity, include a well-characterized, structurally distinct kinase inhibitor as a control to see if it phenocopies the effects of this compound.

    • Consider Target Deconvolution: For in-depth investigation, advanced techniques like Cellular Thermal Shift Assay (CETSA) can be employed to identify the direct protein targets of this compound in an unbiased manner within the cell.

Issue 3: I am getting inconsistent or non-reproducible results in my experiments with this compound.

  • Possible Cause: Inconsistent results can stem from issues with compound stability, solubility, or variations in experimental conditions.

  • Troubleshooting Steps:

    • Compound Stability and Solubility:

      • Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.

      • Visually inspect the cell culture medium after adding this compound to ensure there is no precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent system.

    • Standardize Experimental Protocols: Ensure that all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.

    • Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity.

Quantitative Data Summary

The following table summarizes the available in vitro potency data for this compound.

Assay TypeCell Line/SystemParameterValueReference
sGC StimulationHEK-293 cellsEC5073.8 nM--INVALID-LINK--
Vascular Smooth Muscle Cell Proliferation InhibitionRat Aorta VSMCsIC5029.6 nM

Signaling Pathway and Experimental Workflow Diagrams

cluster_sGC NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC GMP GMP cGMP->GMP Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Inhibited by PDE5 inhibitors Downstream Downstream Cellular Effects (e.g., Smooth Muscle Relaxation, Anti-proliferation, Anti-inflammation) PKG->Downstream

Figure 1. this compound's on-target signaling pathway.

Start Unexpected Phenotype Observed (e.g., cytotoxicity, morphological changes) Step1 Step 1: Confirm On-Target Activity (e.g., cGMP Assay) Start->Step1 Step2 Step 2: Assess General Cytotoxicity (MTT, LDH Assays) Step1->Step2 On-target activity confirmed Conclusion1 Phenotype is On-Target Step1->Conclusion1 Phenotype correlates with on-target activity Step3 Step 3: Investigate Apoptosis (Caspase Activity Assay) Step2->Step3 Cytotoxicity confirmed Step4 Step 4: Analyze Specific Pathways (e.g., Western Blot for Kinase Signaling) Step2->Step4 No general cytotoxicity, but specific phenotype persists Step3->Step4 Step5 Step 5: Unbiased Target Identification (e.g., CETSA, Proteomics) Step4->Step5 Specific pathway alteration identified Conclusion2 Off-Target Effect Identified Step5->Conclusion2

Figure 2. Workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Express the results as a percentage of the vehicle control.

Protocol 2: Assessment of Apoptosis using Caspase-3 Activity Assay (Fluorometric)

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • 96-well black plate

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points in a suitable culture plate. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions. This typically involves incubation on ice with a lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

  • Assay Setup: In a 96-well black plate, add an equal amount of protein from each lysate to separate wells.

  • Reaction Initiation: Prepare a master mix containing the reaction buffer and the caspase-3 substrate. Add this mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration. Express the results as fold change relative to the vehicle control.

Protocol 3: Analysis of MAPK/ERK Signaling Pathway by Western Blot

Objective: To investigate potential off-target effects of this compound on the MAPK/ERK signaling pathway by assessing the phosphorylation status of key proteins.

Materials:

  • Treated and untreated cells

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total-ERK1/2) and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

References

Olinciguat stability in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for olinciguat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and under different storage conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its high solubilizing capacity for this compound.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: this compound in its solid (powder) form should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be stored at -80°C to minimize degradation.

Q3: How can I prepare this compound for in vivo studies?

A3: For in vivo administration, this compound can be formulated in a vehicle such as 60% Polyethylene Glycol (PEG) in water. It is crucial to ensure the formulation is prepared fresh and used promptly.

Q4: Is this compound sensitive to light?

A4: As a general precaution for pyrazole derivatives, it is recommended to protect this compound solutions from light to prevent potential photodegradation. Amber vials or tubes wrapped in aluminum foil should be used.

Q5: What are the potential degradation pathways for this compound?

A5: Based on studies of other soluble guanylate cyclase (sGC) stimulators like riociguat and vericiguat, this compound may be susceptible to degradation under alkaline and oxidative conditions.[1][2][3] Thermal stress may also contribute to its degradation.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue 1: Precipitation of this compound in aqueous buffers.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out.

  • Solution:

    • Decrease the final concentration: Lowering the final concentration of this compound in the aqueous medium may keep it in solution.

    • Use a co-solvent: For in vitro assays, consider maintaining a small percentage of DMSO in the final working solution (typically ≤ 0.5% to avoid solvent effects on cells).

    • Sonication: Gentle sonication can help in redissolving small amounts of precipitate.

    • Fresh dilutions: Prepare fresh dilutions from the stock solution immediately before use.

Issue 2: Inconsistent results in biological assays.

  • Cause: This could be due to the degradation of this compound in the stock solution or in the assay medium.

  • Solution:

    • Aliquot stock solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Use fresh stock: If degradation is suspected, prepare a fresh stock solution from the powder.

    • Check for contaminants: Ensure solvents are of high purity and free from contaminants that could accelerate degradation.

    • Verify compound integrity: If possible, verify the concentration and purity of your stock solution using HPLC.

Issue 3: Loss of compound activity over time in prepared solutions.

  • Cause: this compound may be degrading under the specific storage conditions or in the chosen solvent.

  • Solution:

    • Optimize storage conditions: Ensure stock solutions are stored at -80°C and protected from light.

    • Perform a stability study: Conduct a small-scale stability study in your specific solvent and storage conditions to determine the rate of degradation (see Experimental Protocols section).

    • Prepare fresh solutions: For critical experiments, always prepare fresh solutions from the solid compound.

Data on this compound Stability

While specific public data on this compound's stability is limited, the following tables provide an illustrative summary of expected stability based on general characteristics of similar sGC stimulators. Note: This data is for illustrative purposes and should be confirmed by internal stability studies.

Table 1: Illustrative Stability of this compound in Common Solvents at Different Temperatures

SolventConcentrationStorage TemperatureDuration% Remaining (Illustrative)
DMSO10 mM-80°C6 months>99%
DMSO10 mM-20°C1 month~98%
DMSO10 mM4°C1 week~90%
DMSO10 mMRoom Temp (25°C)24 hours~85%
Ethanol1 mM-20°C1 month~95%
Aqueous Buffer (pH 7.4)10 µM4°C24 hours<80% (Precipitation likely)

Table 2: Illustrative Forced Degradation Profile of this compound

Stress ConditionTime% Degradation (Illustrative)Potential Degradation Products
0.1 M HCl24 hours<5%Minimal
0.1 M NaOH4 hours~40%Hydrolysis products
3% H₂O₂24 hours~30%Oxidation products
Heat (60°C)48 hours~15%Thermal degradants
Light (ICH Q1B)24 hours~10%Photodegradants

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex gently and/or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on methods used for other sGC stimulators and should be optimized for your specific instrumentation and this compound batch.

  • Objective: To develop an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 5.7).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal wavelength; a starting point could be around 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

    • Inject the standard to determine the retention time of the parent compound.

    • Analyze samples from forced degradation studies (see Protocol 3) to assess the separation of degradation product peaks from the this compound peak.

    • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 3: Forced Degradation Study of this compound

  • Objective: To investigate the intrinsic stability of this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C).

    • Photodegradation: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

    • Analyze the samples using the stability-indicating HPLC method to quantify the remaining this compound and observe the formation of degradation products.

Visualizations

G This compound Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts This compound This compound This compound->sGC Sensitizes to NO & Directly Stimulates GTP GTP GTP->sGC Downstream Downstream Physiological Effects (e.g., vasodilation) cGMP->Downstream Mediates G Experimental Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Storage & Stress cluster_2 Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Solutions in Test Solvents A->B C Store at Different Conditions (Temp, Light) B->C D Apply Forced Degradation Stress (Acid, Base, Oxidative, etc.) B->D E Sample at Time Points C->E D->E F Analyze by Stability- Indicating HPLC E->F G Quantify Remaining This compound & Degradants F->G G Troubleshooting this compound Stability Issues decision decision solution solution start Inconsistent Assay Results or Precipitation Observed q1 Is the issue precipitation in aqueous buffer? start->q1 s1 Decrease final concentration. Use co-solvents. Prepare fresh dilutions. q1->s1 Yes q2 Are you seeing a gradual loss of activity over time? q1->q2 No s2 Check storage conditions (-80°C). Aliquot to avoid freeze-thaw. Use a fresh stock solution. q2->s2 Yes q3 Is degradation suspected? q2->q3 No s3 Perform forced degradation study. Analyze by HPLC to confirm. Protect from light and extreme pH. q3->s3 Yes

References

How to control for heme oxidation in sGC activity assays with Olinciguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Olinciguat in soluble guanylate cyclase (sGC) activity assays. It focuses on the critical aspect of controlling for heme oxidation to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate sGC?

A1: this compound is a soluble guanylate cyclase (sGC) stimulator.[1][2][3][4][5] It enhances the activity of sGC by binding to the reduced (ferrous, Fe2+) heme group of the enzyme, working synergistically with nitric oxide (NO). This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.

Q2: What is heme oxidation and why is it a concern in sGC assays with this compound?

A2: Heme oxidation is the process where the iron atom in the sGC heme group loses an electron, changing from the ferrous (Fe2+) to the ferric (Fe3+) state. This oxidation desensitizes sGC to stimulation by both NO and sGC stimulators like this compound. Under conditions of oxidative stress, which can occur both in vivo and in vitro, sGC can become oxidized, leading to an underestimation of this compound's potency and efficacy in your assay.

Q3: How can I experimentally induce heme oxidation to study its effects?

A3: You can experimentally induce heme oxidation using the chemical compound 1H-oxadiazolo-[4,3-a]quinoxalin-1-one (ODQ). ODQ is a widely used and specific sGC heme oxidant that will convert the enzyme to its ferric, NO-insensitive state. This allows you to create a control condition to test the heme-dependency of your observations.

Q4: What is the difference between an sGC stimulator (like this compound) and an sGC activator?

A4: The key difference lies in their dependence on the redox state of the sGC heme.

  • sGC Stimulators (e.g., this compound, Riociguat) require the heme group to be in its reduced (Fe2+) state to exert their effect. Their activity is diminished or abolished when the heme is oxidized (Fe3+).

  • sGC Activators (e.g., Cinaciguat, BAY 58-2667) preferentially target and activate sGC when its heme group is oxidized or even absent (apo-sGC).

This distinction is crucial for interpreting your data, especially under conditions of oxidative stress.

Troubleshooting Guide

Problem 1: Low or no sGC activation observed with this compound.

  • Possible Cause: The heme group of your sGC enzyme may be oxidized.

  • Troubleshooting Steps:

    • Incorporate a reducing agent: Add a reducing agent like dithiothreitol (DTT) to your assay buffer to maintain the sGC heme in its reduced state. A final concentration of 1-5 mM DTT is commonly used.

    • Use an sGC activator as a positive control: In a parallel experiment, test an sGC activator (e.g., Cinaciguat). If the activator shows robust activity while this compound does not, it strongly suggests that your sGC preparation is predominantly in the oxidized state.

    • Assess the redox state of purified sGC: If you are using purified enzyme, you can directly measure the heme redox state spectrophotometrically. The Soret peak for ferrous (Fe2+) sGC is at approximately 432 nm, while the peak for ferric (Fe3+) sGC is around 393 nm.

Problem 2: High variability in this compound's effect between experiments.

  • Possible Cause: Inconsistent levels of oxidative stress in your assay system.

  • Troubleshooting Steps:

    • Standardize reagent preparation: Ensure all buffers and solutions are freshly prepared to minimize the accumulation of reactive oxygen species.

    • Control for sources of oxidative stress: If using cell lysates or tissue homogenates, be mindful of the preparation method, as this can introduce oxidative stress. Work quickly and on ice.

    • Routinely include a reducing agent: Make the inclusion of DTT or another suitable reducing agent a standard part of your protocol to ensure a consistent, reduced state of sGC across all experiments.

Problem 3: How to design an experiment to definitively show this compound's mechanism as a heme-dependent stimulator.

  • Experimental Design:

    • Establish a baseline: Measure the basal sGC activity in the absence of any stimulating compounds.

    • Test this compound alone: Determine the dose-response curve for this compound to measure its direct stimulatory effect.

    • Assess synergy with NO: In the presence of a sub-maximal concentration of an NO donor (e.g., DEA/NO), repeat the this compound dose-response curve. A leftward shift in the curve indicates synergy.

    • Induce heme oxidation: Treat the sGC enzyme with ODQ to induce oxidation.

    • Test this compound on oxidized sGC: Repeat the this compound dose-response curve on the ODQ-treated enzyme. You should observe a significant reduction or complete loss of activity.

    • Use an activator as a control: As a positive control for the oxidized enzyme, test the effect of an sGC activator, which should show robust activity in the ODQ-treated group.

Data Presentation

Table 1: Recommended Concentrations of Key Reagents in sGC Activity Assays

ReagentTypical Concentration RangePurposeReference(s)
This compound1 nM - 10 µMsGC Stimulator (Test Compound)
NO Donor (e.g., DEA/NO)10 nM - 100 µMSynergistic sGC activation with stimulators
ODQ1 µM - 10 µMsGC Heme Oxidant (Induces Fe3+ state)
DTT1 mM - 5 mMReducing Agent (Maintains Fe2+ state)
sGC Activator (e.g., Cinaciguat)10 nM - 10 µMPositive control for oxidized/apo-sGC

Experimental Protocols

Detailed Protocol: In Vitro sGC Activity Assay with Purified Enzyme

This protocol is designed to measure the production of cGMP by purified sGC and to control for the redox state of the heme.

Materials:

  • Purified sGC enzyme

  • This compound

  • NO donor (e.g., DEA/NO)

  • ODQ

  • DTT

  • Assay Buffer: 50 mM Triethanolamine (TEA) or HEPES, pH 7.4

  • Reaction Mix: Assay buffer containing MgCl2 (3-5 mM), GTP (0.5-1 mM), and a phosphodiesterase inhibitor (e.g., IBMX, 0.5 mM).

  • Stop Solution: e.g., 120 mM Zinc Acetate and 120 mM Sodium Carbonate

  • cGMP detection kit (e.g., ELISA or Radioimmunoassay)

Procedure:

  • Enzyme Preparation: Thaw the purified sGC enzyme on ice. Prepare different enzyme stocks for each condition:

    • Reduced sGC (Control for this compound): Dilute sGC in Assay Buffer containing 5 mM DTT.

    • Oxidized sGC: Dilute sGC in thiol-free Assay Buffer. Add ODQ to a final concentration of 10 µM and incubate for 10-20 minutes at room temperature.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay Buffer

    • This compound at various concentrations (and/or NO donor, ODQ, or sGC activator as per the experimental design).

    • The appropriate sGC enzyme preparation (reduced or oxidized).

  • Initiate the Reaction: Add the Reaction Mix to each well/tube to start the enzymatic reaction. The final volume is typically 100 µL.

  • Incubation: Incubate the reaction at 37°C for 10-15 minutes.

  • Stop the Reaction: Terminate the reaction by adding the Stop Solution.

  • Quantify cGMP: Centrifuge the samples to pellet the precipitate. Measure the cGMP concentration in the supernatant using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the amount of cGMP produced per unit of time and protein. Plot the dose-response curves for this compound under each condition.

Visualizations

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_sGC Soluble Guanylate Cyclase (sGC) NO_source Endogenous NO (e.g., from eNOS) NO Nitric Oxide (NO) NO_source->NO diffusion sGC_reduced sGC (Reduced Heme - Fe²⁺) Active State NO->sGC_reduced Activates sGC_oxidized sGC (Oxidized Heme - Fe³⁺) Inactive State sGC_reduced->sGC_oxidized Oxidation cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->sGC_reduced Reduction (e.g., by DTT) This compound This compound (sGC Stimulator) This compound->sGC_reduced Stimulates (synergy with NO) Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->sGC_oxidized GTP GTP GTP->sGC_reduced Downstream_Effects Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream_Effects

Caption: The NO-sGC-cGMP signaling pathway and the influence of this compound and heme oxidation.

sGC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start: Prepare Reagents (Buffers, sGC, Compounds) Enzyme_Prep Prepare sGC Conditions Start->Enzyme_Prep Reduced_sGC Reduced sGC (+ DTT) Enzyme_Prep->Reduced_sGC Condition 1 Oxidized_sGC Oxidized sGC (+ ODQ) Enzyme_Prep->Oxidized_sGC Condition 2 Setup Set up reactions: sGC + this compound/Controls Reduced_sGC->Setup Oxidized_sGC->Setup Initiate Initiate with GTP/Mg²⁺ Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify cGMP (ELISA / RIA) Stop->Quantify Analyze Analyze Data and Plot Dose-Response Curves Quantify->Analyze

Caption: Experimental workflow for an sGC activity assay with controls for heme oxidation.

Troubleshooting_Tree Start Low sGC activity with this compound? Check_DTT Is a reducing agent (DTT) present? Start->Check_DTT Add_DTT Action: Add 1-5 mM DTT to the assay. Check_DTT->Add_DTT No Test_Activator Run sGC activator (e.g., Cinaciguat) as a positive control. Check_DTT->Test_Activator Yes Activator_Result Is activator potent? Test_Activator->Activator_Result Conclusion_Oxidized Conclusion: sGC is likely oxidized. Maintain reducing conditions. Activator_Result->Conclusion_Oxidized Yes Conclusion_Other Conclusion: Issue may be with enzyme activity, substrate, or this compound. Activator_Result->Conclusion_Other No Check_Reagents Troubleshoot other components: - Enzyme integrity - GTP/Mg²⁺ concentrations - this compound stock solution Conclusion_Other->Check_Reagents

Caption: Troubleshooting decision tree for low this compound activity in sGC assays.

References

Olinciguat Preclinical to Clinical Translation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the challenges in translating preclinical data of Olinciguat to clinical outcomes. The content is structured to offer troubleshooting guidance and address frequently asked questions encountered during experimental work with sGC stimulators like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that arise when working with this compound and interpreting its preclinical and clinical data.

Q1: this compound showed promising results in preclinical sickle cell disease (SCD) models. Why did the Phase 2 (STRONG-SCD) clinical trial fail to meet its efficacy endpoints?

A1: The discontinuation of the STRONG-SCD trial for this compound, despite positive preclinical findings, highlights a significant challenge in translational medicine. While this compound was generally well-tolerated, it did not demonstrate adequate clinical activity in patients with SCD.[1][2] Several factors could contribute to this discrepancy:

  • Limitations of Preclinical Models: The mouse models of SCD (e.g., Berkeley and Townes models) do not fully replicate the complex pathophysiology of human SCD.[3][4] While these models are valuable for studying specific aspects of the disease, such as inflammation and vaso-occlusion, they may not capture the full spectrum of human disease, including the chronic nature of organ damage and the variability in patient genotypes and phenotypes.[5] For instance, some mouse models may have different genetic configurations of human globin transgenes, which could affect their response to therapies targeting hemoglobin.

  • Species Differences in Pharmacology: There may be subtle but significant differences in the way this compound interacts with the sGC enzyme and downstream signaling pathways between mice and humans. These differences could affect the drug's efficacy and potency.

  • Complexity of Human SCD: Sickle cell disease is a multifaceted condition with a wide range of clinical manifestations and genetic modifiers. The patient population in the clinical trial may have been more heterogeneous than the preclinical models, leading to a diluted treatment effect.

  • Biomarker Translation: The biomarkers of efficacy in preclinical models, such as reductions in inflammatory markers and improvements in blood flow, may not directly translate to clinically meaningful outcomes in patients, such as a reduction in vaso-occlusive crises or improved quality of life.

Q2: We are not observing the expected vasodilatory effects of this compound in our in vitro smooth muscle cell assays. What could be the issue?

A2: If you are encountering a lack of vasodilatory response with this compound in your experiments, consider the following troubleshooting steps:

  • Cell Line Integrity and Passage Number: Ensure the vascular smooth muscle cells you are using are from a reliable source and have not been passaged excessively, which can lead to phenotypic drift and altered signaling responses.

  • Assay Conditions:

    • NO Availability: this compound is an sGC stimulator, meaning it works synergistically with nitric oxide (NO). Ensure that your cell culture conditions allow for basal NO production or consider co-administration with an NO donor to sensitize the sGC enzyme.

    • Oxidative Stress: High levels of oxidative stress can lead to the oxidation of the heme group in sGC, rendering it insensitive to NO and sGC stimulators. Assess the level of oxidative stress in your cell culture system.

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.

  • Phosphodiesterase (PDE) Activity: The downstream effects of cGMP are terminated by PDEs. If your cells have high PDE activity, the cGMP produced in response to this compound may be rapidly degraded. Consider using a PDE inhibitor as a positive control to assess the responsiveness of the cGMP pathway in your cells. Preclinical studies have shown that the effects of this compound can be potentiated by PDE5 inhibitors like tadalafil.

Q3: How does the mechanism of action of this compound differ from other cGMP-modulating agents?

A3: this compound is a soluble guanylate cyclase (sGC) stimulator. It is important to distinguish its mechanism from other agents that modulate the NO-sGC-cGMP pathway:

  • sGC Stimulators (e.g., this compound, Riociguat, Vericiguat): These molecules bind to the reduced (ferrous heme-containing) form of sGC and increase its sensitivity to endogenous NO. They act synergistically with NO to enhance cGMP production.

  • sGC Activators (e.g., Cinaciguat): These compounds bind to and activate the oxidized (heme-free) form of sGC, which is unresponsive to NO. They are particularly useful in conditions of high oxidative stress where sGC is oxidized.

  • Nitric Oxide (NO) Donors (e.g., Nitroglycerin): These agents release NO, which then directly activates sGC. Their effect is independent of the sensitivity of the sGC enzyme.

  • Phosphodiesterase (PDE) Inhibitors (e.g., Sildenafil): These drugs prevent the breakdown of cGMP by inhibiting PDE enzymes, thereby prolonging its signaling effects. They do not directly affect cGMP production.

This distinction is crucial for experimental design and interpretation of results, as the efficacy of each class of drug can be influenced by the cellular environment (e.g., NO bioavailability, oxidative stress levels).

Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound across various disease models.

Table 1: Effects of this compound in a Mouse Model of TNFα-Induced Inflammation
BiomarkerTreatment GroupResultReference
sP-selectinThis compoundLower levels compared to TNFα/vehicle control
sE-selectinThis compoundLower levels compared to TNFα/vehicle control
sICAM-1This compoundLower levels compared to TNFα/vehicle control
Table 2: Effects of this compound in a Dahl Salt-Sensitive Hypertensive Heart Failure Rat Model
ParameterTreatment GroupResultReference
CardioprotectionThis compoundCardioprotective effects observed
Blood PressureThis compoundReduced blood pressure
Table 3: Effects of this compound in a ZSF1 Rat Model of Diabetic Nephropathy and Metabolic Syndrome
ParameterTreatment GroupResultReference
Renal ProtectionThis compoundRenoprotective effects observed
Circulating GlucoseThis compoundLower levels compared to control
Circulating CholesterolThis compoundLower levels compared to control
Circulating TriglyceridesThis compoundLower levels compared to control

Experimental Protocols

Detailed methodologies for key preclinical experiments with this compound are provided below. These protocols are based on published studies and serve as a guide for researchers.

TNFα-Induced Inflammation Model in Mice
  • Objective: To evaluate the anti-inflammatory effects of this compound.

  • Animal Model: C57BL/6 mice or humanized SCD mouse models (e.g., Berkeley, Townes).

  • Procedure:

    • Administer this compound or vehicle control to mice via oral gavage.

    • After a specified pretreatment period, induce inflammation by intraperitoneal injection of tumor necrosis factor-alpha (TNFα).

    • At a defined time point post-TNFα injection (e.g., 2-4 hours), collect blood samples via cardiac puncture.

    • Prepare plasma and store at -80°C until analysis.

  • Endpoint Analysis:

    • Measure plasma levels of soluble adhesion molecules (e.g., sP-selectin, sE-selectin, sICAM-1) using commercially available ELISA kits.

    • Perform intravital microscopy of mesenteric venules to assess leukocyte rolling and adhesion.

Dahl Salt-Sensitive (DSS) Rat Model of Hypertensive Heart Failure
  • Objective: To assess the cardioprotective and antihypertensive effects of this compound.

  • Animal Model: Dahl salt-sensitive rats.

  • Procedure:

    • Feed rats a high-salt diet (e.g., 8% NaCl) to induce hypertension and cardiac remodeling. A control group is maintained on a normal salt diet.

    • Administer this compound or vehicle control to the high-salt diet group, typically mixed in the chow, for a specified duration (e.g., 4-6 weeks).

    • Monitor blood pressure throughout the study using tail-cuff plethysmography or telemetry.

  • Endpoint Analysis:

    • At the end of the study, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Harvest hearts and weigh the left ventricle to assess hypertrophy.

    • Measure plasma levels of cardiac biomarkers (e.g., NT-proBNP).

    • Perform histological analysis of heart tissue to evaluate fibrosis.

ZSF1 Rat Model of Diabetic Nephropathy
  • Objective: To investigate the renoprotective and metabolic effects of this compound.

  • Animal Model: Obese ZSF1 rats.

  • Procedure:

    • Use obese ZSF1 rats, which spontaneously develop metabolic syndrome, diabetes, and nephropathy. Lean littermates can serve as controls.

    • Administer this compound or vehicle control daily via oral gavage for an extended period (e.g., 12 weeks).

    • Periodically collect urine samples using metabolic cages to measure urinary protein and albumin excretion.

    • Collect blood samples to monitor glucose, cholesterol, and triglyceride levels.

  • Endpoint Analysis:

    • Measure 24-hour urinary protein and albumin excretion as markers of kidney damage.

    • At the end of the study, harvest kidneys and perform histological analysis to assess glomerulosclerosis and interstitial fibrosis.

    • Measure plasma creatinine and blood urea nitrogen (BUN) as indicators of renal function.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound research.

Olinciguat_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Reduced, Heme-Fe2+) NO->sGC Activates sGC_oxidized Oxidized sGC (Heme-free) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE->GMP Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-inflammatory) PKG->Physiological_Effects Leads to This compound This compound (sGC Stimulator) This compound->sGC Sensitizes Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC Oxidizes

Caption: Mechanism of action of this compound in the NO-sGC-cGMP signaling pathway.

Translational_Challenges_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_reasons Potential Reasons for Translational Failure Preclinical_Models SCD Mouse Models (e.g., Berkeley, Townes) Preclinical_Data Positive Preclinical Data: - Reduced Inflammation - Improved Blood Flow - Cardioprotective - Renoprotective Preclinical_Models->Preclinical_Data Generates Translation_Gap Translational Gap Preclinical_Data->Translation_Gap Does not fully predict Phase2_Trial Phase 2 Clinical Trial (STRONG-SCD) Clinical_Outcome Negative Clinical Outcome: - Well-tolerated - Lack of Efficacy Phase2_Trial->Clinical_Outcome Results in Translation_Gap->Clinical_Outcome Contributes to Reason1 Model Limitations Translation_Gap->Reason1 Reason2 Species Differences Translation_Gap->Reason2 Reason3 Disease Complexity Translation_Gap->Reason3 Reason4 Biomarker Disconnect Translation_Gap->Reason4

Caption: Challenges in translating this compound's preclinical data to clinical outcomes.

References

Best practices for handling and preparing Olinciguat for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olinciguat (IW-1701), a potent and orally bioavailable soluble guanylate cyclase (sGC) stimulator. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, preparation, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule stimulator of soluble guanylate cyclase (sGC).[1][2][3] It works by allosterically binding to sGC, enhancing its sensitivity to endogenous nitric oxide (NO).[1] This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, anti-inflammatory processes, and inhibition of smooth muscle proliferation.[4] this compound acts synergistically with NO, amplifying the physiological signaling pathway.

Q2: What are the key chemical properties of this compound?

A2: The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₁₆F₅N₇O₃
Molecular Weight509.4 g/mol
CAS Number1628732-62-6
AppearanceSolid

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years. Keep away from moisture.

  • Stock Solutions: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is soluble in several organic solvents and solvent mixtures. The choice of solvent will depend on the specific experimental requirements.

  • DMSO: Soluble up to 125 mg/mL (245.39 mM). Sonication may be required to aid dissolution.

  • In vivo formulations:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Yields a clear solution of at least 2.08 mg/mL.

    • 10% DMSO, 90% (20% SBE-β-CD in Saline): Yields a clear solution of at least 2.08 mg/mL.

Troubleshooting Guide

Problem 1: this compound powder is difficult to dissolve.

  • Solution:

    • Sonication: Use a sonicator to aid dissolution, especially when using DMSO.

    • Gentle Heating: If precipitation or phase separation occurs during preparation, gentle heating can be used to aid dissolution.

    • Solvent Choice: Ensure you are using a recommended solvent at an appropriate concentration. For in vivo studies, consider the multi-component solvent systems.

Problem 2: Precipitate forms in the stock solution during storage.

  • Solution:

    • Re-dissolving: Before use, bring the solution to room temperature and vortex or sonicate to ensure any precipitate is fully re-dissolved.

    • Storage Conditions: Verify that the solution has been stored at the correct temperature (-80°C or -20°C) and that the vial is properly sealed to prevent solvent evaporation.

    • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.

Problem 3: Inconsistent results in in vitro assays.

  • Solution:

    • Compound Integrity: Ensure the this compound powder and stock solutions have been stored correctly to prevent degradation.

    • Final Solvent Concentration: For cell-based assays, ensure the final concentration of DMSO or other organic solvents is low enough to not affect cell viability or the assay readout. It is recommended to keep the final DMSO concentration below 0.5%.

    • Synergy with NO: Remember that this compound's activity is synergistic with NO. For experiments in cell-free systems or cells with low endogenous NO production, the addition of an NO donor like DETA NONOate may be necessary to observe the full stimulatory effect.

    • Positive Controls: Include a known sGC stimulator (e.g., BAY 41-2272) or an NO donor as a positive control to validate the assay system.

Experimental Protocols

In Vitro sGC Activity Assay (Whole Cell)

This protocol is adapted from methodologies described for this compound.

Objective: To measure the effect of this compound on cGMP production in whole cells.

Materials:

  • HEK-293 cells (or other cells endogenously expressing sGC)

  • This compound

  • DETA NONOate (NO donor)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Cell lysis buffer

  • cGMP ELISA kit

Methodology:

  • Cell Culture: Culture HEK-293 cells to confluency in appropriate media.

  • Pre-treatment: Pre-incubate cells with IBMX (e.g., 500 µM) for a short period (e.g., 15-30 minutes) to prevent cGMP degradation.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of an NO donor (e.g., 10 µM DETA NONOate).

  • Incubation: Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • cGMP Measurement: Determine the cGMP concentration in the cell lysates using the cGMP ELISA kit.

  • Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the EC₅₀ value.

In Vivo Formulation Preparation

Objective: To prepare this compound for oral administration in animal models.

Formulation 1 (PEG300/Tween-80):

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

Formulation 2 (SBE-β-CD):

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly.

Visualizations

Olinciguat_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Binds sGC_active sGC (Active) sGC_inactive->sGC_active Activation This compound This compound This compound->sGC_inactive Allosterically Binds & Sensitizes cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream_Effects Vasodilation, Anti-inflammation, Anti-proliferation cGMP->Downstream_Effects

Caption: this compound's mechanism of action in the NO-sGC-cGMP signaling pathway.

Experimental_Workflow_sGC_Assay A 1. Culture HEK-293 Cells B 2. Pre-treat with IBMX A->B C 3. Treat with this compound +/- NO Donor B->C D 4. Incubate at 37°C C->D E 5. Lyse Cells D->E F 6. Measure cGMP via ELISA E->F G 7. Analyze Data (EC50) F->G

References

Validation & Comparative

Comparing the efficacy of Olinciguat vs. Riociguat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two soluble guanylate cyclase (sGC) stimulators, Olinciguat and Riociguat. The following sections detail their performance in various preclinical models, supported by experimental data, to inform future research and development decisions.

At a Glance: Comparative Efficacy of this compound and Riociguat

Both this compound and Riociguat are potent stimulators of the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a crucial role in regulating vascular tone, inflammation, fibrosis, and proliferation.[1][3] While both drugs share a common mechanism of action, their preclinical evaluation has explored a diverse range of disease models, reflecting their potential therapeutic applications. This guide synthesizes the available preclinical data to facilitate a comparative assessment of their efficacy.

In Vitro Potency and Cellular Effects

Before moving to in vivo models, the activity of both compounds was characterized in cellular and tissue-based assays.

ParameterThis compoundRiociguat
sGC Stimulation EC50 = 73.8 nM in HEK-293 cells (in the presence of 10 µM DETA, a NO donor)[4]Increased recombinant sGC activity by up to 73-fold alone and up to 112-fold in combination with a NO-releasing drug
Vascular Smooth Muscle Relaxation EC50 = 24.3 nM in human subcutaneous resistance arteriesPromoted arterial relaxation in isolated saphenous artery rings
Anti-proliferative Effects Potent inhibitor of vascular smooth muscle cell proliferationDemonstrated antiproliferative effects in preclinical models

Hemodynamic Effects in Preclinical Models

A primary physiological effect of sGC stimulation is vasodilation, leading to a reduction in blood pressure. The blood pressure-lowering effects of both this compound and Riociguat have been evaluated in various rodent models.

Blood Pressure Reduction in Hypertensive and Normotensive Models
Preclinical ModelDrugDosingKey FindingsReference
Spontaneously Hypertensive Rats (SHR) This compound3 mg/kg and 10 mg/kg, once daily, oral gavageSignificantly lowered mean arterial pressure (MAP) in the 6-hour period following dosing on all 3 days of monitoring.
Normotensive Wistar Rats This compound1, 3, and 10 mg/kg, once daily, oral gavageReduced mean arterial pressure (MAP).
Healthy Male Volunteers (Phase I) Riociguat1 mg and 5 mg, single doseReduced mean arterial blood pressure.
Pulmonary Hypertension Patients (Phase II) Riociguat1 mg and 2.5 mg, single doseCaused a significant dose-dependent reduction in mean pulmonary arterial pressure and systemic vascular resistance.

Efficacy in Disease-Specific Preclinical Models

Beyond general hemodynamic effects, the therapeutic potential of this compound and Riociguat has been investigated in a range of disease models, highlighting their pleiotropic effects.

Cardiovascular and Renal Protection
Preclinical ModelDrugKey FindingsReference
Dahl Salt-Sensitive Hypertensive Heart Failure Rat Model This compoundDemonstrated cardioprotective effects.
ZSF1 Rat Model of Diabetic Nephropathy and Metabolic Syndrome This compoundWas renoprotective and associated with lower circulating glucose, cholesterol, and triglycerides.
Anti-Inflammatory and Anti-Fibrotic Activity
Preclinical ModelDrugKey FindingsReference
Mouse TNFα-Induced Inflammation Model This compoundTreatment was associated with lower levels of endothelial and leukocyte-derived soluble adhesion molecules.
Various Preclinical Models RiociguatDemonstrated antifibrotic, antiproliferative, and anti-inflammatory effects.
Animal Models of Tissue Fibrosis RiociguatShowed antiproliferative, anti-inflammatory, and antifibrotic effects.
Efficacy in Pulmonary Hypertension Models

Riociguat has been extensively studied in preclinical models of pulmonary hypertension, which ultimately led to its clinical approval for this indication.

Preclinical ModelDrugDosingKey FindingsReference
Hypoxia and SU5416-Induced Pulmonary Hypertension in Rats Riociguat10 mg/kg/day, oral gavage for 14 daysSignificantly decreased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH). Increased cardiac output and decreased total pulmonary resistance compared to vehicle.
Efficacy in Sickle Cell Disease Models

This compound has shown promise in preclinical models of sickle cell disease (SCD), a condition characterized by vaso-occlusion and inflammation.

Preclinical ModelDrugKey FindingsReference
Berkeley Mouse Model of TNFα-Induced Vaso-occlusive Crisis This compoundA single dose attenuated leukocyte-endothelial cell interactions, improved blood flow, and prolonged survival time.
Townes Mouse Model of Sickle Cell Disease This compoundLowered plasma biomarkers of inflammation and endothelial cell activation. Reduced kidney mass, water consumption, and urinary excretion of kidney injury markers.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.

cluster_0 NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation, Anti-proliferation, Anti-inflammation, Anti-fibrosis PKG->Relaxation This compound This compound This compound->sGC Stimulates Riociguat Riociguat Riociguat->sGC Stimulates (NO-independent & NO-sensitizing)

Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of this compound and Riociguat.

cluster_1 Preclinical Efficacy Workflow: In Vivo Models AnimalModel Select Animal Model (e.g., SHR, Dahl Salt-Sensitive Rat, TNFα-induced Inflammation Mouse) DrugAdmin Administer this compound or Riociguat (Oral Gavage) AnimalModel->DrugAdmin DataCollection Collect Data (e.g., Blood Pressure, Biomarkers, Histopathology) DrugAdmin->DataCollection Analysis Analyze and Compare Efficacy vs. Vehicle Control DataCollection->Analysis

Caption: A generalized workflow for in vivo preclinical efficacy studies.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is critical for interpreting the preclinical data. Below are detailed protocols for key experiments cited in this guide.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), approximately 14 weeks of age, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Surgical Procedure: Rats are implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Drug Formulation and Administration: this compound is formulated as a suspension in a vehicle containing 0.5% methylcellulose and 0.2% Tween. The drug is administered once daily via oral gavage at doses of 1, 3, and 10 mg/kg in a dose-escalation design.

  • Data Collection: Hemodynamic parameters are recorded continuously. The mean arterial pressure (MAP) is typically analyzed for a defined period following dosing.

  • Statistical Analysis: Changes in MAP are compared between drug-treated and vehicle-treated groups using appropriate statistical tests.

Mouse Model of TNFα-Induced Inflammation
  • Animal Model: Male C57BL/6 mice, approximately 8 weeks of age.

  • Drug Formulation and Administration: this compound is formulated in 100% PEG and administered via oral gavage at a dose of 10 mg/kg. One hour after drug administration, mice receive an intraperitoneal injection of 50 ng of mouse TNFα.

  • Control Groups: A vehicle control group receives the vehicle followed by TNFα, and a naïve, non-treated control group is also included.

  • Data Collection: Blood samples are collected at a specified time point after TNFα injection to measure plasma levels of soluble adhesion molecules (e.g., sP-selectin, sE-selectin, sICAM-1) using ELISA.

  • Statistical Analysis: Biomarker levels are compared between the this compound-treated group, the vehicle control group, and the naïve control group.

In Vitro sGC Stimulation Assay
  • Cell Line: Human Embryonic Kidney (HEK-293) cells, which endogenously express sGC.

  • Assay Conditions: Cells are treated with varying concentrations of this compound in the presence or absence of a nitric oxide (NO) donor, such as 10 µM DETA.

  • Endpoint Measurement: Intracellular cyclic guanosine monophosphate (cGMP) levels are measured using a commercially available cGMP assay kit.

  • Data Analysis: The concentration-response curve for cGMP production is plotted, and the EC50 value (the concentration of the drug that gives half-maximal response) is calculated.

In Vitro Vascular Smooth Muscle Relaxation Assay
  • Tissue Preparation: Human subcutaneous resistance arteries are isolated and mounted in a myograph system for isometric tension recording.

  • Experimental Protocol: The arterial rings are pre-contracted with a thromboxane mimetic, such as U46619. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Endpoint Measurement: The relaxation response is measured as a percentage of the pre-contraction tension.

  • Data Analysis: A concentration-response curve is generated, and the EC50 value for relaxation is determined.

Conclusion

The available preclinical data demonstrate that both this compound and Riociguat are effective sGC stimulators with broad therapeutic potential. Riociguat's preclinical development was heavily focused on pulmonary hypertension, leading to its successful clinical application in this area. This compound has been investigated in a wider array of preclinical models, including those for cardiovascular, metabolic, renal, and inflammatory diseases, as well as sickle cell disease, suggesting a broader potential clinical utility.

Direct comparative preclinical studies are lacking, which makes a definitive statement on superior efficacy in any specific model challenging. However, the data presented in this guide provide a solid foundation for researchers to understand the pharmacological profiles of these two molecules and to design future studies for direct comparison in models of interest. The choice between these compounds for further development will likely depend on the specific disease indication and the desired therapeutic profile.

References

A Head-to-Head Comparison: Olinciguat and PDE5 Inhibitors in Preclinical Cardiovascular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular regulation. Its therapeutic modulation represents a significant area of research in drug development. This guide provides a comparative analysis of two key drug classes that target this pathway: Olinciguat, a novel sGC stimulator, and phosphodiesterase-5 (PDE5) inhibitors. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer a comparative overview of their mechanisms, and cardiovascular effects observed in various preclinical models.

Mechanism of Action: A Tale of Two Approaches to Elevating cGMP

This compound and PDE5 inhibitors both aim to increase intracellular levels of cGMP, a second messenger with crucial roles in vasodilation, inflammation, and fibrosis. However, they achieve this through distinct mechanisms.

This compound , a soluble guanylate cyclase (sGC) stimulator, directly targets the sGC enzyme. It enhances the enzyme's sensitivity to its natural ligand, nitric oxide (NO). This action amplifies the signal from endogenous NO, leading to a more robust production of cGMP.[1][2][3]

PDE5 inhibitors , on the other hand, work by preventing the breakdown of cGMP. The enzyme phosphodiesterase-5 (PDE5) is responsible for the degradation of cGMP. By inhibiting PDE5, these drugs allow cGMP to accumulate, thereby prolonging its downstream signaling effects.[4][5] It is important to note that PDE5 inhibitors are not specific to NO-derived cGMP and also inhibit the degradation of cGMP arising from both sGC and particulate guanylate cyclases.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO produces sGC_inactive sGC (inactive) NO->sGC_inactive binds to sGC_active sGC (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP produces GTP GTP GTP->sGC_active substrate PDE5 PDE5 cGMP->PDE5 substrate PKG PKG cGMP->PKG activates GMP GMP PDE5->GMP degrades to Vasodilation Vasodilation PKG->Vasodilation This compound This compound This compound->sGC_inactive stimulates PDE5_Inhibitors PDE5 Inhibitors PDE5_Inhibitors->PDE5 inhibits

Figure 1: Signaling pathways of this compound and PDE5 inhibitors.

Preclinical Cardiovascular Effects: A Comparative Summary

The following tables summarize the reported effects of this compound and PDE5 inhibitors in various preclinical cardiovascular models.

Table 1: Effects on Vasodilation and Blood Pressure
ParameterThis compoundPDE5 Inhibitors
Vasodilation Relaxed human vascular smooth muscle in vitro.Induce vasodilation by increasing cGMP in vascular smooth muscle.
Blood Pressure Reduced blood pressure in normotensive and hypertensive rats.Cause small reductions in systolic and diastolic blood pressure.
Table 2: Cardioprotective Effects
Model/ConditionThis compoundPDE5 Inhibitors
Heart Failure Cardioprotective in the Dahl rat salt-sensitive hypertensive heart failure model.Improve symptoms and ventricular function in systolic heart failure models. In some studies, PDE5 inhibitors have shown to regress left ventricular hypertrophy.
Myocardial Infarction Data not available in initial search.Reduce myocardial infarct size in animal models.
Ischemia/Reperfusion Injury Data not available in initial search.Demonstrated a powerful protective effect against myocardial ischemia/reperfusion injury in animal studies.
Table 3: Anti-inflammatory and Other Effects
EffectThis compoundPDE5 Inhibitors
Anti-inflammatory Attenuated increases in plasma biomarkers of endothelial cell activation and leukocyte-endothelial cell interactions in a mouse TNFα-induced inflammation model.Reduce systemic inflammation.
Anti-proliferative Potent inhibitor of vascular smooth muscle proliferation in vitro.Have been shown to have anti-proliferative effects.
Renoprotective Renoprotective in a rat model of diabetic nephropathy.Data not available in initial search.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

This compound: Dahl Salt-Sensitive Hypertensive Heart Failure Model
  • Animal Model: Male Dahl salt-sensitive rats were utilized. These rats develop hypertension and subsequent heart failure when fed a high-salt diet.

  • Treatment: this compound was administered orally.

  • Parameters Measured: Key endpoints included assessments of cardiac function (e.g., echocardiography to measure ejection fraction, left ventricular mass), blood pressure, and biomarkers of cardiac damage.

  • Rationale: This model is used to evaluate the efficacy of a compound in a setting of hypertension-induced heart failure, a common clinical scenario.

Start Start Dahl_Rats Dahl Salt-Sensitive Rats Start->Dahl_Rats High_Salt_Diet High-Salt Diet Dahl_Rats->High_Salt_Diet Develop_HF Development of Hypertension and Heart Failure High_Salt_Diet->Develop_HF Treatment_Group Oral this compound Treatment Develop_HF->Treatment_Group Control_Group Vehicle Control Develop_HF->Control_Group Assessments Assessments: - Echocardiography - Blood Pressure - Biomarkers Treatment_Group->Assessments Control_Group->Assessments End End Assessments->End Start Start Animal_Model Rodent Model (e.g., Mouse, Rat) Start->Animal_Model Coronary_Ligation Coronary Artery Ligation (Ischemia) Animal_Model->Coronary_Ligation Reperfusion Reperfusion Coronary_Ligation->Reperfusion Treatment_Group PDE5 Inhibitor Administration Coronary_Ligation->Treatment_Group Control_Group Vehicle Control Coronary_Ligation->Control_Group Reperfusion->Treatment_Group Reperfusion->Control_Group Infarct_Size Infarct Size Measurement Reperfusion->Infarct_Size Treatment_Group->Infarct_Size Control_Group->Infarct_Size End End Infarct_Size->End

References

A Comparative Guide to the Pharmacokinetic Profiles of sGC Stimulators: Olinciguat in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Soluble guanylate cyclase (sGC) stimulators are a class of drugs that enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, playing a crucial role in regulating vascular tone, inflammation, and fibrosis.[1][2][3] This guide provides a comparative analysis of the pharmacokinetic profile of olinciguat, a novel sGC stimulator, against other key players in this class: riociguat, vericiguat, and praliciguat. The information is compiled from preclinical and clinical studies to aid researchers in understanding the distinct characteristics of these compounds.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and other sGC stimulators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate preclinical and clinical investigations. Variations in study populations (healthy volunteers versus patient populations) and methodologies should be considered when interpreting these data.

ParameterThis compoundRiociguatVericiguatPraliciguat
Half-life (t½) ~30 hours (in healthy humans)[1]~7 hours (in healthy individuals), ~12 hours (in patients)[4]~20 hours (in healthy volunteers), ~30 hours (in patients with HFrEF)23.7 hours (total radioactivity in rats), 39.7 hours (effective t½ in humans)
Bioavailability Orally bioavailable (in rats)~94%93% (with food)High bioavailability (in rats)
Time to Maximum Concentration (Tmax) -0.5 - 1.5 hours-1 hour (in rats), 1-3 hours (in humans)
Metabolism Predominantly cleared by the liver (in rats)Multiple CYP enzymes (CYP1A1, 3A4, 2C8, 2J2)Primarily via glucuronidation (UGT1A1 and UGT1A9)Oxidative and glucuronidation pathways (in rats)
Excretion Predominantly hepatic clearance (in rats)Renal (33-45%) and biliary (48-59%) routes-95.7% in feces and 3.7% in urine (in rats)
Protein Binding 98.01 ± 0.77% (human plasma)---

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using a variety of established experimental methodologies.

Pharmacokinetic Analysis in Rats (this compound and Praliciguat): For preclinical assessments, studies were often conducted in Sprague-Dawley rats. To determine oral bioavailability and clearance, both intravenous (i.v.) and oral (p.o.) administration routes were used. Pharmacokinetic parameters were calculated using noncompartmental analysis. For mass balance studies of praliciguat, a radiolabeled version of the compound ([14C]praliciguat) was administered orally to rats. This allowed for the tracking of the compound and its metabolites through the body and their excretion in urine and feces. Quantitative whole-body autoradiography (QWBA) was also employed to visualize the tissue distribution of the drug.

Clinical Pharmacokinetic Studies (Riociguat, Vericiguat, and Praliciguat): In human studies, pharmacokinetic parameters were typically assessed in healthy volunteers and patient populations. These studies involved the administration of single or multiple ascending doses of the drug. Plasma concentrations of the parent drug and its metabolites were measured at various time points using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Population pharmacokinetic models are often developed to characterize the pharmacokinetics and variability of the drug in the target patient population. For vericiguat, a one-compartment model with apparent clearance, apparent volume of distribution, and an absorption rate constant was used to describe its pharmacokinetics.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of sGC stimulators and a typical pharmacokinetic study workflow, the following diagrams are provided.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation Leads to sGC_Stimulator sGC Stimulator (e.g., this compound) sGC_Stimulator->sGC_inactive Allosteric Binding

sGC Signaling Pathway

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Data Analysis In_vitro In Vitro Studies (e.g., Plasma Protein Binding) Animal_Models Animal Models (e.g., Rats) In_vitro->Animal_Models Dosing_IV_PO IV and PO Dosing Animal_Models->Dosing_IV_PO Mass_Balance Mass Balance Studies ([14C] Labeled Compound) Dosing_IV_PO->Mass_Balance Healthy_Volunteers Healthy Volunteers (SAD/MAD Studies) Mass_Balance->Healthy_Volunteers Patient_Population Patient Population (Phase II/III Trials) Healthy_Volunteers->Patient_Population Sample_Collection Blood/Urine/Feces Sample Collection Patient_Population->Sample_Collection Bioanalysis Bioanalytical Methods (LC-MS/MS) Sample_Collection->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Noncompartmental/Compartmental) Bioanalysis->PK_Modeling Parameter_Calculation Calculation of Parameters (t½, AUC, CL, etc.) PK_Modeling->Parameter_Calculation

Pharmacokinetic Study Workflow

References

Evaluating the Safety Profile of Olinciguat in Comparison to Other Cardiovascular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Olinciguat, an investigational soluble guanylate cyclase (sGC) stimulator, against other cardiovascular drugs used in the management of conditions such as pulmonary hypertension and heart failure. Due to the discontinuation of this compound's development for sickle cell disease (SCD) due to lack of efficacy, publicly available safety data is limited. This guide summarizes the available information and provides a comparative context with established cardiovascular therapies.

Overview of this compound's Safety Profile

Comparative Safety Data

The following table summarizes the adverse event profiles of various cardiovascular drugs, categorized by their mechanism of action. This data is compiled from prescribing information and major clinical trials. It is important to note that direct comparison of adverse event rates across different clinical trials can be challenging due to variations in study design, patient populations, and duration of follow-up.

Drug ClassDrug(s)Common Adverse Events (>10%)Serious Adverse Events
Soluble Guanylate Cyclase (sGC) Stimulators This compound Data not publicly available. Reported as "generally well tolerated".Data not publicly available.
RiociguatHeadache, dyspepsia/gastritis, dizziness, nausea, diarrhea, hypotension, vomiting, anemia, GERD, constipation.Serious bleeding (including hemoptysis).
VericiguatHypotension, anemia.Syncope.
Endothelin Receptor Antagonists (ERAs) BosentanHeadache, nasopharyngitis, flushing, abnormal hepatic function, leg edema, hypotension, palpitations, dyspepsia, fatigue, pruritus.Hepatotoxicity (liver injury), fluid retention, decreased sperm count, birth defects (contraindicated in pregnancy).
AmbrisentanPeripheral edema, headache, nasal congestion.Liver injury, fluid retention, birth defects (contraindicated in pregnancy).
MacitentanAnemia, nasopharyngitis/pharyngitis, bronchitis, headache, influenza, urinary tract infection.Liver injury, birth defects (contraindicated in pregnancy).
Phosphodiesterase 5 (PDE5) Inhibitors SildenafilHeadache, flushing, dyspepsia, abnormal vision (color tinge, blurred vision, light sensitivity), back pain, myalgia, rash.Sudden vision loss (NAION), sudden hearing loss, hypotension, priapism.
TadalafilHeadache, dyspepsia, back pain, myalgia, flushing, nasopharyngitis, pain in extremity.Sudden vision loss (NAION), sudden hearing loss, hypotension, priapism.
Prostacyclin Analogs & IP Receptor Agonists Epoprostenol (IV)Flushing, headache, nausea, vomiting, jaw pain, hypotension, musculoskeletal pain, tachycardia, diarrhea, anxiety.Catheter-related bloodstream infections, rebound pulmonary hypertension upon abrupt withdrawal, pulmonary edema.
Treprostinil (IV/SC/Inhaled/Oral)Infusion site pain/reaction (SC), headache, diarrhea, nausea, jaw pain, flushing, edema, hypotension.Rebound pulmonary hypertension upon abrupt withdrawal, bleeding.
Iloprost (Inhaled)Vasodilation (flushing), cough, headache, trismus, insomnia, nausea, hypotension.Syncope, bronchospasm.
Selexipag (Oral)Headache, diarrhea, jaw pain, nausea, myalgia, vomiting, pain in extremity, flushing.Not specified in readily available data.
Angiotensin Receptor-Neprilysin Inhibitor (ARNI) Sacubitril/valsartanHypotension, hyperkalemia, cough, dizziness, renal failure.Angioedema (higher risk in Black patients), severe hypotension, acute renal failure.
If Channel Inhibitor IvabradineBradycardia, hypertension, atrial fibrillation, luminous phenomena (phosphenes).Fetal toxicity, severe bradycardia, increased risk of atrial fibrillation.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors Dapagliflozin, EmpagliflozinGenital mycotic infections, urinary tract infections.Diabetic ketoacidosis (in patients with diabetes), Fournier's gangrene (rare), acute kidney injury.
Mineralocorticoid Receptor Antagonists (MRAs) Spironolactone, EplerenoneHyperkalemia, gynecomastia (spironolactone), dizziness, headache (eplerenone).Severe hyperkalemia, worsening renal function.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound in the STRONG-SCD trial are not publicly available. However, the general methodology for assessing safety in large cardiovascular clinical trials is outlined below, using the protocols of key trials for comparator drugs as examples.

General Safety Assessment in Cardiovascular Trials:

  • Adverse Event (AE) Monitoring: All AEs, whether serious or non-serious, are recorded at each study visit. This includes the nature, severity, duration, and the investigator's assessment of its relationship to the study drug.

  • Vital Signs: Blood pressure, heart rate, and respiratory rate are measured at regular intervals.

  • Laboratory Tests: Comprehensive blood chemistry and hematology panels are conducted at baseline and at specified follow-up times. Key parameters include liver function tests (ALT, AST, bilirubin), renal function tests (serum creatinine, eGFR), and electrolytes (especially potassium).

  • Electrocardiograms (ECGs): ECGs are performed to monitor for any changes in cardiac rhythm or conduction.

  • Physical Examinations: A thorough physical examination is conducted at baseline and periodically throughout the trial.

Specific Trial Methodologies:

  • PATENT-1 (Riociguat): This was a 12-week, double-blind, placebo-controlled Phase 3 study. Patients were randomized to receive riociguat (up to 2.5 mg three times daily) or placebo. Safety assessments included monitoring of AEs, vital signs, and laboratory parameters.

  • VICTORIA (Vericiguat): A randomized, double-blind, placebo-controlled Phase 3 trial in patients with heart failure with reduced ejection fraction and a recent worsening event. The starting dose of vericiguat was 2.5 mg daily, titrated up to a target of 10 mg daily. Safety was a key endpoint, with systematic collection of AE data.

  • PARADIGM-HF (Sacubitril/valsartan): This double-blind trial compared sacubitril/valsartan with enalapril in patients with heart failure with reduced ejection fraction. The study included a run-in period to ensure tolerability. Safety monitoring included frequent assessment of blood pressure, renal function, and potassium levels.

  • SUPER-1 (Sildenafil): A 12-week, double-blind, placebo-controlled study where patients with pulmonary arterial hypertension were randomized to sildenafil (20, 40, or 80 mg three times daily) or placebo. The primary endpoint was the change in 6-minute walk distance, with safety and tolerability also being closely monitored.

Signaling Pathways

The therapeutic and adverse effects of these cardiovascular drugs are mediated through distinct signaling pathways. Understanding these pathways is crucial for anticipating potential side effects and for the development of more targeted therapies.

NO_sGC_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO Ca²⁺/Calmodulin sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Vasodilation PKG->Relaxation GMP GMP PDE5->GMP Degrades This compound This compound (sGC Stimulator) This compound->sGC_inactive Stimulates Sildenafil Sildenafil (PDE5 Inhibitor) Sildenafil->PDE5 Inhibits

Caption: Nitric Oxide (NO) - sGC - cGMP Signaling Pathway.

Endothelin_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR ETBR ETₑ Receptor ET1->ETBR Gq Gq ETAR->Gq Activates PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Contraction Vasoconstriction Proliferation Ca_release->Contraction Bosentan Bosentan (ERA) Bosentan->ETAR Blocks Bosentan->ETBR Blocks

Caption: Endothelin Signaling Pathway.

Prostacyclin_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell AA Arachidonic Acid COX COX AA->COX PGH2 PGH₂ COX->PGH2 PGIS PGI₂ Synthase PGH2->PGIS PGI2 Prostacyclin (PGI₂) PGIS->PGI2 IPR IP Receptor PGI2->IPR Gs Gs IPR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Relaxation Vasodilation Anti-proliferation PKA->Relaxation Epoprostenol Epoprostenol (Prostacyclin Analog) Epoprostenol->IPR Activates

Caption: Prostacyclin Signaling Pathway.

Conclusion

While this compound was reported to be well-tolerated in its Phase 2 clinical development for sickle cell disease, the lack of detailed, publicly available quantitative safety data prevents a direct and comprehensive comparison with other established cardiovascular drugs. The provided data on comparator drugs highlights the known safety concerns associated with different therapeutic classes, such as hypotension with sGC stimulators and PDE5 inhibitors, hepatotoxicity with ERAs, and infusion-related issues with prostacyclin analogs. For a complete evaluation of this compound's safety profile, the full data from its clinical trials would be necessary. This guide serves as a resource for understanding the safety landscape of current cardiovascular therapies, providing a framework for contextualizing any future data that may become available for this compound or other novel agents.

References

Replicating Renoprotective Effects of Olinciguat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the renoprotective effects of Olinciguat, a soluble guanylate cyclase (sGC) stimulator. It is intended to assist researchers in replicating and building upon these findings by offering a detailed overview of experimental data and methodologies. The performance of this compound is compared with other therapeutic alternatives, supported by data from preclinical and clinical studies.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound exerts its therapeutic effects by stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In conditions of renal stress and disease, endothelial dysfunction can lead to reduced NO bioavailability. This compound acts synergistically with endogenous NO to enhance the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to vasodilation, and have anti-inflammatory, anti-fibrotic, and anti-proliferative effects, which collectively contribute to its renoprotective properties.

NO-sGC-cGMP Signaling Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell / Mesangial Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP This compound This compound This compound->sGC stimulates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Renoprotection Renoprotective Effects (Vasodilation, Anti-fibrosis, Anti-inflammation) PKG->Renoprotection

Mechanism of Action of this compound.

Preclinical Evidence: this compound in Models of Kidney Disease

Diabetic Nephropathy: The ZSF1 Rat Model

The ZSF1 rat, a model of type 2 diabetes and metabolic syndrome, develops key features of human diabetic nephropathy, including albuminuria.

Experimental Workflow: ZSF1 Rat Model of Diabetic Nephropathy

ZSF1_Workflow start ZSF1 Obese Rats (15 weeks old) treatment Treatment Groups: - Vehicle - this compound (formulated in chow) - Enalapril (comparator) start->treatment duration Treatment Duration: 8 weeks treatment->duration endpoints Endpoint Measurement: - Urinary Albumin-to-Creatinine Ratio (UACR) - Plasma Biomarkers - Kidney Histology duration->endpoints analysis Data Analysis endpoints->analysis

Experimental workflow for the ZSF1 rat study.

Data Summary: this compound vs. Enalapril in ZSF1 Rats

Treatment GroupDoseKey Finding
Vehicle-Progressive increase in albuminuria
This compound10 mg/kg/day and 30 mg/kg/day (in chow)Renoprotective effects observed[1]
Enalapril1 mg/kg/dayStandard of care comparator[1]
Sickle Cell Disease-Associated Nephropathy: The Townes Mouse Model

The Townes mouse model expresses human sickle hemoglobin and develops nephropathy characterized by renal hypertrophy, glomerular and tubular injury.

Experimental Workflow: Townes Mouse Model of Sickle Cell Nephropathy

Townes_Workflow start Townes HbSS Mice (12-18 weeks old) treatment Treatment Groups: - Vehicle - this compound - Hydroxyurea (comparator) start->treatment duration Treatment Duration: 2 to 8 weeks treatment->duration endpoints Endpoint Measurement: - Plasma Cystatin C - Urinary Albumin Excretion - Kidney Histology duration->endpoints analysis Data Analysis endpoints->analysis

Experimental workflow for the Townes mouse study.

Data Summary: this compound vs. Hydroxyurea in Townes Mice

Treatment GroupDoseKey Findings
Vehicle-Exhibited renal pathology including vascular congestion, glomerulosclerosis, and tubular injury[2]
This compoundNot specified in snippetsAttenuated the increase in renal mass and decreased water consumption. Plasma levels of cystatin C were lower compared to vehicle-treated mice[3].
Hydroxyurea50 mg/kg/day for 2 weeksSignificantly reduced renal injury biomarkers (cystatin C, NGAL) and improved renal histopathology[4].

Comparison with Other Soluble Guanylate Cyclase Modulators

Runcaciguat in Diabetic Nephropathy (ZSF1 Rat Model)

Runcaciguat, an sGC activator, has also been evaluated in the ZSF1 rat model.

Data Summary: Runcaciguat in ZSF1 Rats

Treatment GroupDoseChange in Proteinuria (uPCR) vs. Placebo
Runcaciguat1 mg/kg/bid-19%
Runcaciguat3 mg/kg/bid-54%
Runcaciguat10 mg/kg/bid-70%
Avenciguat in Chronic Kidney Disease (Clinical Trials)

Avenciguat, another sGC activator, has been studied in patients with chronic kidney disease (CKD).

Data Summary: Avenciguat in CKD Patients (Pooled Phase 1b/2 Trial Data)

Treatment GroupDosePlacebo-Corrected Geometric Mean Change from Baseline in UACR at Week 20
Avenciguat1 mg TID-15.5%
Avenciguat2 mg TID-13.2%
Avenciguat3 mg TID-21.5%

Experimental Protocols

ZSF1 Rat Model of Diabetic Nephropathy

  • Animals: Male obese ZSF1 rats (ZSF1-LeprfaLeprcp/Crl) and lean littermates as controls, typically starting at 15-16 weeks of age.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Treatment Administration: this compound can be formulated in chow to achieve target daily doses (e.g., 83 mg/kg in chow for a 10 mg/kg/day dose). Enalapril can be administered in drinking water or by oral gavage.

  • Key Outcome Measures:

    • Urinary Albumin-to-Creatinine Ratio (UACR): Urine is collected over a 24-hour period using metabolic cages. Albumin and creatinine concentrations are measured using commercially available ELISA and colorimetric assays, respectively.

    • Plasma Biomarkers: Blood is collected at sacrifice for measurement of markers of renal function such as creatinine and blood urea nitrogen (BUN).

    • Kidney Histology: Kidneys are harvested, fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular and tubulointerstitial injury and fibrosis.

Townes Mouse Model of Sickle Cell Nephropathy

  • Animals: Male and female Townes mice (HbSS) and their genetic controls (HbAA).

  • Housing: Standard laboratory conditions.

  • Treatment Administration: this compound can be administered by oral gavage. Hydroxyurea is typically administered via intraperitoneal injection or in drinking water.

  • Key Outcome Measures:

    • Plasma Cystatin C: Blood is collected via cardiac puncture or tail vein sampling into EDTA-containing tubes. Plasma is separated by centrifugation and cystatin C levels are measured using a mouse-specific ELISA kit.

    • Urinary Albumin Excretion: 24-hour urine collection in metabolic cages followed by albumin measurement.

    • Kidney Histology: Similar to the ZSF1 model, kidneys are processed for histological evaluation of vascular congestion, glomerulosclerosis, and tubular damage.

Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

  • Urine Collection: Place animals in metabolic cages for 24 hours with free access to water.

  • Sample Processing: Centrifuge the collected urine to remove debris.

  • Albumin Measurement: Use a species-specific albumin ELISA kit according to the manufacturer's instructions.

  • Creatinine Measurement: Use a colorimetric assay (e.g., Jaffe method) to determine creatinine concentration.

  • Calculation: Divide the albumin concentration (mg/dL) by the creatinine concentration (g/dL) to obtain the UACR (mg/g).

Measurement of Plasma Cystatin C

  • Blood Collection: Collect whole blood in EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

  • Assay: Use a mouse-specific Cystatin C ELISA kit following the manufacturer's protocol.

  • Quantification: Determine the concentration from a standard curve.

Histological Analysis of Renal Fibrosis

  • Tissue Preparation: Perfuse kidneys with PBS, fix in 10% formalin, and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections.

  • Staining:

    • Masson's Trichrome: Stains collagen blue, nuclei black, and cytoplasm red.

    • Picrosirius Red: Stains collagen red under polarized light.

  • Quantification: Use image analysis software to quantify the percentage of fibrotic area in the renal cortex.

References

Olinciguat's Hypotensive Effects: A Comparative Analysis in Normotensive and Hypertensive Rat Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – A comprehensive analysis of preclinical data reveals the differential impact of Olinciguat, a novel soluble guanylate cyclase (sGC) stimulator, on blood pressure in normotensive Wistar rats and spontaneously hypertensive rats (SHR). The findings demonstrate a more pronounced reduction in mean arterial pressure (MAP) in the hypertensive model, highlighting the drug's potential therapeutic application in hypertension. This compound is currently in Phase 2 clinical development.[1][2]

This compound functions by targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a crucial regulator of smooth muscle relaxation, inflammation, and fibrosis.[1][2] By directly stimulating sGC, this compound enhances the production of cGMP, leading to vasodilation and a subsequent decrease in blood pressure.[1] This mechanism of action is synergistic with endogenous NO.

Comparative Blood Pressure Response

In a key preclinical study, this compound administered orally demonstrated a dose-dependent reduction in MAP in both Wistar and SHR strains. However, the magnitude of this effect was significantly greater in the hypertensive rats.

Rat StrainThis compound Dose (mg/kg)Change in Mean Arterial Pressure (mmHg)
Wistar (Normotensive) 3Significant reduction observed in the first 6 hours post-dosing
10Dose-related reductions in MAP
Spontaneously Hypertensive (SHR) 3MAP significantly lower than vehicle-treated rats in the 6-hour period post-dosing
10Larger reductions in MAP compared to normotensive rats
Data summarized from Zimmer et al. (2020).

The study also noted a more pronounced reflex tachycardia (increase in heart rate) in normotensive Wistar rats compared to the SHRs, which is an expected physiological response to a drop in blood pressure. This difference is attributed to the known reduction in baroreceptor reflex control in hypertensive individuals.

Beyond these two strains, this compound has been investigated in other rodent models for various cardiovascular and metabolic conditions. In the Dahl salt-sensitive (DSS) rat, a model for hypertensive heart failure, and the ZSF1 rat, a model for diabetic nephropathy and metabolic syndrome, this compound showed protective effects at doses that resulted in only small reductions in blood pressure.

Experimental Protocols

The comparative study on Wistar and SHR strains employed a rigorous experimental design to assess the hemodynamic effects of this compound.

Animal Models:

  • Male spontaneously hypertensive rats (SHRs), 14 weeks of age (n=6)

  • Male normotensive Wistar rats, 12 weeks of age (n=6)

Drug Administration:

  • This compound was formulated as a suspension in 0.5% methylcellulose and 0.2% Tween.

  • The drug was administered once daily (QD) via oral gavage at a volume of 5 ml/kg.

  • A weekly dose-escalation design was used:

    • Week 1: Vehicle

    • Week 2: 1 mg/kg this compound

    • Week 3: 3 mg/kg this compound

    • Week 4: 10 mg/kg this compound

Hemodynamic Monitoring:

  • Rats were implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate in a freely moving state.

  • Hemodynamic data was recorded and analyzed, with a particular focus on the 6-hour period immediately following dosing, which corresponded to the highest plasma concentrations of this compound.

Pharmacokinetic Analysis:

  • Plasma concentrations of this compound were determined at 1, 6, and 24 hours post-dose on the fourth day of each dosing week using LC-MS/MS.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

cluster_pathway This compound's Mechanism of Action NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to sGC_active sGC (Active) sGC_inactive->sGC_active Activation GTP GTP This compound This compound This compound->sGC_inactive Stimulates cGMP cGMP GTP->cGMP Conversion Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: Signaling pathway of this compound.

cluster_workflow Experimental Workflow Animal_Selection Select Rat Strains (Wistar & SHR) Telemetry_Implantation Implant Telemetry Transmitters Animal_Selection->Telemetry_Implantation Acclimatization Acclimatization Period Telemetry_Implantation->Acclimatization Dosing_Regimen Weekly Dose Escalation (Vehicle, 1, 3, 10 mg/kg) Acclimatization->Dosing_Regimen Data_Collection Continuous Hemodynamic Monitoring Dosing_Regimen->Data_Collection PK_Sampling Plasma Sampling (1, 6, 24h post-dose) Dosing_Regimen->PK_Sampling Data_Analysis Analyze Blood Pressure & Heart Rate Data Data_Collection->Data_Analysis PK_Sampling->Data_Analysis

Caption: Experimental workflow for hemodynamic assessment.

cluster_logic Comparative Analysis Logic This compound This compound Wistar Normotensive Wistar Rats This compound->Wistar SHR Spontaneously Hypertensive Rats (SHR) This compound->SHR BP_Wistar Blood Pressure Response (Wistar) Wistar->BP_Wistar BP_SHR Blood Pressure Response (SHR) SHR->BP_SHR Comparison Comparative Analysis BP_Wistar->Comparison BP_SHR->Comparison

References

Off-target screening of Olinciguat against a panel of receptors and enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target screening profile of Olinciguat, a soluble guanylate cyclase (sGC) stimulator. Due to the limited availability of public, comprehensive off-target screening data for this compound against a broad panel of receptors and enzymes, this document outlines the established methodologies for such screenings and presents available comparative information for other sGC stimulators, Riociguat and Vericiguat, to offer a contextual performance assessment.

Introduction to this compound and sGC Stimulation

This compound is a potent and selective stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other beneficial downstream effects. This mechanism of action is the basis for its investigation in various cardiovascular and fibrotic diseases. To ensure the therapeutic safety and efficacy of a drug candidate like this compound, it is crucial to characterize its potential interactions with unintended biological targets. This process, known as off-target screening, helps to identify and mitigate the risk of adverse drug reactions.

Signaling Pathway of this compound

The primary signaling pathway for this compound involves the activation of sGC and the subsequent increase in cGMP levels. This pathway plays a crucial role in regulating vascular tone, inflammation, and fibrosis.

cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Endogenous Stimulation sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP This compound This compound This compound->sGC_inactive Direct Stimulation cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects PKG->Anti_fibrotic

Caption: Signaling pathway of this compound.

Comparative Off-Target Profile

While a comprehensive public dataset for this compound from a broad receptor and enzyme panel is not available, the following table provides a representative example of the targets typically assessed in a standard safety screening panel, such as the Eurofins SafetyScreen44 Panel. Data for alternative sGC stimulators, Riociguat and Vericiguat, are included where publicly available to provide a comparative context. It is important to note that the absence of data does not imply a lack of interaction, but rather a lack of publicly available information.

Target ClassTargetThis compound (% Inhibition @ 10 µM)Riociguat (% Inhibition @ 10 µM)Vericiguat (% Inhibition @ 10 µM)
GPCRs Adenosine A1Data not availableData not availableData not available
Adrenergic α1AData not availableData not availableData not available
Adrenergic α2AData not availableData not availableData not available
Adrenergic β1Data not availableData not availableData not available
Dopamine D1Data not availableData not availableData not available
Histamine H1Data not availableData not availableData not available
Muscarinic M1Data not availableData not availableData not available
Serotonin 5-HT2AData not availableData not availableData not available
Ion Channels hERGData not availableLow InhibitionLow Inhibition
CaV1.2 (L-type)Data not availableData not availableData not available
NaV1.5Data not availableData not availableData not available
Enzymes Phosphodiesterase 5 (PDE5)Data not availableLow InhibitionLow Inhibition
Cyclooxygenase-1 (COX-1)Data not availableData not availableData not available
Cyclooxygenase-2 (COX-2)Data not availableData not availableData not available
Transporters Dopamine Transporter (DAT)Data not availableData not availableData not available
Serotonin Transporter (SERT)Data not availableData not availableData not available

Note: "Data not available" indicates that the information is not publicly accessible. "Low Inhibition" generally refers to inhibition values below a threshold of concern (e.g., <50%) in standard screening assays.

Experimental Protocols for Off-Target Screening

Off-target screening is typically conducted using a tiered approach, starting with broad panels at a single high concentration, followed by concentration-response studies for any identified "hits." The two primary methodologies used are radioligand binding assays for receptors and transporters, and enzyme inhibition assays.

Experimental Workflow for Off-Target Screening

The following diagram illustrates a typical workflow for identifying and characterizing off-target interactions of a test compound.

cluster_0 Screening Phase cluster_1 Hit Identification & Confirmation cluster_2 Risk Assessment Test_Compound Test Compound (e.g., this compound) Broad_Panel Broad Off-Target Panel (e.g., SafetyScreen44) Test_Compound->Broad_Panel Single_Concentration Single High Concentration Screen (e.g., 10 µM) Broad_Panel->Single_Concentration Data_Analysis Data Analysis (% Inhibition) Single_Concentration->Data_Analysis Hit_Identification Hit Identification (Inhibition > 50%) Data_Analysis->Hit_Identification Concentration_Response Concentration-Response Curve (IC50/Ki Determination) Hit_Identification->Concentration_Response Hit Lead_Optimization Lead Optimization or Further In Vivo Testing Hit_Identification->Lead_Optimization No Significant Hits Risk_Assessment Safety Margin Calculation (IC50 vs. Therapeutic Exposure) Concentration_Response->Risk_Assessment Risk_Assessment->Lead_Optimization

Caption: Experimental workflow for off-target screening.

Radioligand Binding Assay Protocol (General)

Radioligand binding assays are the gold standard for assessing the affinity of a compound for a specific receptor or transporter.

  • Preparation of Biological Material: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand that specifically binds to the target, and the test compound (e.g., this compound) at a single high concentration (for initial screening) or a range of concentrations (for IC50 determination).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For concentration-response curves, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Enzyme Inhibition Assay Protocol (General)

Enzyme inhibition assays are used to determine the effect of a test compound on the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.

  • Assay Setup: In a microplate format, the enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by measuring the formation of a product or the depletion of the substrate over time. The detection method depends on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: The rate of the enzymatic reaction in the presence of the test compound is compared to the rate in its absence to determine the percentage of inhibition. For concentration-response experiments, the IC50 value is calculated.

Conclusion

A thorough evaluation of the off-target profile of a drug candidate is a critical component of preclinical safety assessment. While comprehensive public data on the off-target screening of this compound is limited, the established methodologies for such assessments provide a clear framework for how its selectivity is evaluated. The available information on other sGC stimulators suggests that this class of compounds generally exhibits a favorable selectivity profile. Further disclosure of comprehensive off-target screening data for this compound will be beneficial for a more complete comparative analysis. Researchers are encouraged to consult proprietary data or conduct their own screening studies for a definitive assessment of this compound's off-target interactions.

Safety Operating Guide

Navigating the Safe Disposal of Olinciguat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the responsible management of Olinciguat waste in a laboratory setting.

The proper disposal of investigational compounds like this compound, a soluble guanylate cyclase (sGC) stimulator, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, guidance can be drawn from information on similar compounds and general principles of hazardous waste management. This compound is a potent pharmacologically active material.[3]

Hazard Profile and Handling Precautions

Based on data for similar sGC stimulators like Riociguat, this compound should be handled with care. The following table summarizes potential hazards that should be considered when developing disposal procedures.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[4][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Specific Target Organ Toxicity May cause damage to organs (cardiovascular system). Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.
Aquatic Toxicity May be very toxic to aquatic life with long-lasting effects.Avoid release to the environment.

Operational Disposal Plan: Step-by-Step Procedures

This plan outlines the necessary steps for handling this compound waste from the point of generation to final disposal. Treat all materials that have come into contact with the compound as potentially hazardous.

1. Immediate Handling and Segregation:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-impermeable gloves, a lab coat, and safety goggles.

  • Waste Segregation: At the point of generation, immediately segregate all this compound waste from general laboratory trash. This includes:

    • Unused or expired product.

    • Contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper).

    • Empty containers.

  • Designated Waste Containers: Place all solid and liquid waste into clearly labeled, sealed containers designated for chemical waste.

2. Decontamination of Reusable Materials:

  • Glassware and Equipment: Non-porous, reusable materials that have come into contact with this compound should be decontaminated. A common procedure for related compounds involves soaking the items in a 10% bleach solution for 24 hours, followed by thorough rinsing with water.

3. Management of Different Waste Streams:

  • Solid Waste:

    • Collect all contaminated solids (e.g., absorbent paper, contaminated PPE) in a designated, labeled hazardous waste container.

    • For spills, sweep up or vacuum up spillage and collect in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination.

  • Liquid Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain due to potential aquatic toxicity.

    • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After decontamination, empty containers can be disposed of in accordance with institutional guidelines, which may allow for disposal as regular trash.

4. Storage and Disposal:

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal vendor. It is imperative to follow all local, regional, and national regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) solid_waste Solid Waste Container (Labeled 'Hazardous') segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled 'Hazardous') segregate->liquid_waste Liquid decontaminate Decontaminate Reusable Equipment segregate->decontaminate Reusable ppe->segregate storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage decontaminate->storage contact_ehs Contact Environmental Health & Safety (EHS) disposal Dispose via Licensed Vendor contact_ehs->disposal storage->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.